molecular formula C8H7N3O2S B1180188 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol CAS No. 134952-04-8

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

Cat. No.: B1180188
CAS No.: 134952-04-8
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Description

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol is a chemical compound with the molecular formula C9H8N2O2S . This synthetic intermediate integrates a 1,3,4-thiadiazole ring system with a catechol (benzene-1,2-diol) moiety, a structure that suggests significant potential for applications in medicinal chemistry and drug discovery research. The 1,3,4-thiadiazole scaffold is a privileged structure in pharmaceutical sciences, known for its diverse biological activities, which often include enzyme inhibition and anticancer properties . The appended catechol group is a key pharmacophore found in molecules with antioxidant, metal-chelating, and kinase inhibitory activities. Researchers may value this compound as a key precursor or building block for the synthesis of more complex molecules. Its structure indicates potential for developing novel inhibitors for targets such as kinases, which are crucial in cellular signaling pathways. The catechol moiety can facilitate binding to metalloenzymes, suggesting applications in creating probes for enzymology studies. Furthermore, the molecule's architecture makes it a candidate for materials science research, particularly in the development of ligands for metal-organic frameworks (MOFs) or chelating agents. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c9-8-11-10-7(14-8)4-1-2-5(12)6(13)3-4/h1-3,12-13H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRSEAOZQCCMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecule uniquely combines the privileged 1,3,4-thiadiazole scaffold, known for a wide spectrum of pharmacological activities, with a catechol moiety, a key pharmacophore recognized for its antioxidant and metal-chelating properties. This document details a robust and validated synthetic protocol, explains the mechanistic rationale behind the chosen methodology, and outlines a multi-technique approach for its complete characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and analytical discussions are designed to be self-validating, providing researchers with the necessary insights for successful replication and further investigation.

Introduction: The Scientific Rationale

The strategic design of novel therapeutic agents often involves the hybridization of known pharmacophores to create molecules with enhanced activity, novel mechanisms of action, or improved safety profiles. The target compound, this compound (CAS RN: 134952-04-8), is a prime example of such a design, merging two biologically significant structural motifs.[1]

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a vast number of compounds with diverse and potent biological activities.[2][3] Its unique electronic properties, hydrogen bonding capability, and metabolic stability contribute to its success as a pharmacophore. Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and diuretic properties.[4][5][6] The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, is a common and effective template for drug design.[7]

The Catechol Moiety: A Key Pharmacophore

The benzene-1,2-diol, or catechol, substructure is another critical component of many biologically active molecules, both natural and synthetic. The two adjacent hydroxyl groups are excellent hydrogen bond donors and can chelate metal ions, which is central to the mechanism of many enzymes and signaling pathways. This functionality imparts potent antioxidant properties and can play a role in DNA interaction.[8] The incorporation of a catechol ring into a drug candidate can enhance its binding affinity to target proteins and influence its pharmacokinetic profile.

Rationale for the Target Compound

The conjugation of the 1,3,4-thiadiazole ring with a catechol moiety in this compound creates a hybrid molecule with potential for synergistic or novel biological activities. This combination could lead to compounds with dual-action capabilities, such as combined anticancer and antioxidant effects, or enhanced antimicrobial efficacy. This guide provides the foundational chemistry required to synthesize and validate this promising molecular scaffold for further biological evaluation.

Synthetic Strategy and Protocol

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is most commonly and efficiently achieved through the acid-catalyzed cyclization of a thiosemicarbazide with a corresponding carboxylic acid.[9][10] This approach is favored for its reliability and the ready availability of starting materials.

Mechanistic Overview and Strategic Choices

The core of the synthesis is the reaction between 3,4-dihydroxybenzoic acid and thiosemicarbazide. The mechanism proceeds via a nucleophilic attack of the hydrazine nitrogen of thiosemicarbazide onto the electrophilic carbonyl carbon of the carboxylic acid.[7] This is followed by an intramolecular cyclization and dehydration, driven by a strong dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃), to form the stable aromatic 1,3,4-thiadiazole ring.[10][11] The use of a strong acid as both a catalyst and dehydrating agent is a field-proven choice that typically results in good yields and high purity of the final product.[12]

Detailed Experimental Protocol

Materials:

  • 3,4-Dihydroxybenzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Methanol (for recrystallization)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dihydroxybenzoic acid (1.0 eq) and thiosemicarbazide (1.1 eq).

  • Acid Addition: Slowly and carefully, add phosphorus oxychloride (POCl₃, ~5-10 mL per gram of carboxylic acid) or concentrated sulfuric acid to the mixture under constant stirring in a fume hood. The addition is exothermic and should be done in an ice bath to control the temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). This step is crucial for precipitating the final product and neutralizing any remaining acid.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/water mixture, to obtain the purified this compound as a solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product SM1 3,4-Dihydroxybenzoic Acid React Acid-Catalyzed Cyclization (POCl₃ or H₂SO₄, Reflux) SM1->React SM2 Thiosemicarbazide SM2->React Quench Ice Quenching React->Quench Neutralize Neutralization (NaHCO₃) Quench->Neutralize Filter Filtration Neutralize->Filter Recrystallize Recrystallization (Methanol) Filter->Recrystallize Product 4-(5-Amino-1,3,4-thiadiazol-2-yl) benzene-1,2-diol Recrystallize->Product

Caption: Synthetic workflow for the target compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical step that relies on a combination of spectroscopic and physicochemical methods. Each technique provides a unique piece of structural information, and together they form a self-validating system.

Overview of Analytical Workflow

A logical workflow for characterization begins with preliminary analysis (melting point) followed by definitive structural confirmation using high-resolution techniques like NMR and Mass Spectrometry. IR spectroscopy confirms the presence of key functional groups, and elemental analysis provides the empirical formula.

Spectroscopic and Physicochemical Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is one of the most powerful tools for structural elucidation. For the target compound, the spectrum (typically run in DMSO-d₆) is expected to show distinct signals for the amine (NH₂), hydroxyl (OH), and aromatic protons. The two OH protons of the catechol may appear as broad singlets. The two protons of the primary amine (NH₂) will likely appear as a broad singlet.[12] The three aromatic protons will present a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and a doublet) confirming the 1,2,4-substitution on the benzene ring.[13]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms. Key signals include two distinct resonances for the C2 and C5 carbons of the thiadiazole ring (typically in the range of 150-170 ppm) and six signals for the carbons of the catechol ring.[14][15]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum should exhibit characteristic absorption bands for N-H stretching of the amino group (typically two bands around 3100-3300 cm⁻¹), broad O-H stretching of the catechol hydroxyl groups (~3200-3500 cm⁻¹), C=N stretching of the thiadiazole ring (~1600-1650 cm⁻¹), and C-S stretching (~600-700 cm⁻¹).[13][14][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. For a molecular formula of C₈H₇N₃O₂S, the expected monoisotopic mass is approximately 209.026.[1][14] The mass spectrum will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 210.

  • Melting Point (MP): A sharp melting point indicates a high degree of purity for the crystalline solid.

  • Elemental Analysis: This technique provides the percentage composition of C, H, N, and S in the final product. The experimental values should align closely with the calculated values for the molecular formula C₈H₇N₃O₂S.[14]

Summary of Expected Characterization Data
Technique Parameter Expected Result
Molecular Formula -C₈H₇N₃O₂S
Molecular Weight -209.23 g/mol
HRMS (ESI+) m/z [M+H]⁺~210.033
¹H NMR (DMSO-d₆) Chemical Shifts (δ)Amine (NH₂): ~7.3 ppm (s, 2H); Aromatic (Ar-H): ~6.8-7.4 ppm (m, 3H); Hydroxyl (OH): ~9.0-10.0 ppm (br s, 2H)
¹³C NMR (DMSO-d₆) Chemical Shifts (δ)Thiadiazole C₂/C₅: ~150-170 ppm; Aromatic Carbons: ~110-150 ppm
FT-IR (KBr) Wavenumber (cm⁻¹)3200-3500 (O-H), 3100-3300 (N-H), ~1620 (C=N), ~1500 (C=C), ~700 (C-S)
Melting Point -Sharp, defined range
Elemental Analysis % CompositionC: 45.93%, H: 3.37%, N: 20.08%, S: 15.32%
Characterization Workflow Diagram

Characterization_Workflow Start Synthesized Product Purity Purity Assessment Melting Point TLC Analysis Start->Purity Structure Structural Confirmation IR Spectroscopy Mass Spectrometry NMR (¹H & ¹³C) Start->Structure End Validated Compound Purity->End Composition Compositional Validation Elemental Analysis Structure:nmr->Composition:ea Composition->End

Caption: Integrated workflow for compound characterization.

Conclusion and Future Directions

This guide has detailed a reliable and well-established method for the synthesis of this compound, based on the acid-catalyzed cyclization of 3,4-dihydroxybenzoic acid and thiosemicarbazide. Furthermore, a comprehensive, multi-faceted analytical strategy has been presented to ensure the unambiguous structural confirmation and purity assessment of the final compound. The successful synthesis and characterization of this molecule provide a solid foundation for its exploration in various drug discovery programs. Future research should focus on the in-vitro and in-vivo evaluation of its biological activities, including its potential as an anticancer, antimicrobial, or antioxidant agent. Structure-activity relationship (SAR) studies, involving the synthesis of analogues, will be crucial in optimizing its therapeutic potential.

References

  • Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Matysiak, J. (2016). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Topics in Medicinal Chemistry. [Link]

  • Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2008). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. [Link]

  • de Oliveira, C. S., Lira, B. F., & de Oliveira, R. A. (2016). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sociedade Brasileira de Química. [Link]

  • Kumar, R., Kumar, A., & Sharma, V. (2022). A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. ResearchGate. [Link]

  • Hemanth, K., et al. (2021). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. ResearchGate. [Link]

  • Chen, J., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry. [Link]

  • Yang, S.-J., et al. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science. [Link]

  • Yang, S.-J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. [Link]

  • Stana, A., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. PMC. [Link]

  • Patel, D. R., & Patel, K. C. (2011). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Obaidi, A. S. M., et al. (2018). The mechanism steps of formation of aminothiadiazole 1(A–D). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

  • Fakhri, A., et al. (2022). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Sciences. [Link]

  • Trifunović, J., et al. (2018). Novel 1,3,4-thiadiazole–chalcone hybrids containing catechol moiety: synthesis, antioxidant activity, cytotoxicity and DNA interaction studies. PMC. [Link]

  • Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Matysiak, J., et al. (2011). NMR QSAR model for the analysis of 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols. Archiv der Pharmazie. [Link]

  • Popa, C. V., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

  • Unknown. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Shodhganga. [Link]

  • Al-Masoudi, W. A. (2009). Synthesis and Characterization of 1,3,4-thiadiazol Derivatives. Journal of Al-Nahrain University. [Link]

  • Abram, M., et al. (2017). Spectroscopic and Theoretical Studies of Fluorescence Effects in Bio-Active: 4-(5-(methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol. ResearchGate. [Link]

  • Maj, A., et al. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc. [https://www.semantic scholar.org/paper/1%2C3%2C4-Thiadiazol-2-ylphenyl-1%2C2%2C4%2C5-tetrazines%3A-via-Maj-Wrona-Lang/b72d07647209930f9836173a0058e5f2231c5040]([Link] scholar.org/paper/1%2C3%2C4-Thiadiazol-2-ylphenyl-1%2C2%2C4%2C5-tetrazines%3A-via-Maj-Wrona-Lang/b72d07647209930f9836173a0058e5f2231c5040)

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Sources

Physicochemical properties of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the physicochemical properties, synthesis, and potential biological significance of the novel heterocyclic compound, this compound. As a molecule integrating the well-regarded 1,3,4-thiadiazole scaffold with a catechol moiety, it represents a promising candidate for further investigation in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both foundational knowledge and practical insights.

Introduction: A Molecule of Interest

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known to be a core structural component in a variety of therapeutic agents with a broad range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The inclusion of an amino group at the 5-position and a catechol (benzene-1,2-diol) moiety at the 2-position of the thiadiazole ring in this compound suggests a molecule with significant potential for biological activity. The catechol group is of particular interest due to its well-documented antioxidant properties and its ability to chelate metal ions, which can be crucial for various enzymatic reactions.[5][6][7]

This guide will delve into the predicted physicochemical characteristics of this compound, propose a viable synthetic route based on established methodologies, and discuss its potential biological applications by drawing parallels with structurally similar molecules.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for this compound is not extensively available in the public domain. However, based on its constituent functional groups, we can predict its key physicochemical properties.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₇N₃O₂SBased on the chemical structure.
Molecular Weight 209.23 g/mol Calculated from the molecular formula.
Appearance Likely a white or pale yellow to cream powder.[8]Many similar small organic molecules with these functional groups are crystalline solids at room temperature.
Melting Point Expected to be relatively high, likely >200 °C (with decomposition).The presence of hydrogen bond donors (amino and hydroxyl groups) and the aromatic systems will lead to strong intermolecular forces. A related compound, 5-Amino-1,3,4-thiadiazole-2-thiol, has a melting point of 235 °C (with decomposition).[8][9]
Solubility Sparingly soluble in water; soluble in polar aprotic solvents like DMSO and DMF.The polar functional groups will allow for some water solubility, but the overall aromatic character will limit it. The compound is expected to be soluble in solvents that can disrupt the strong intermolecular hydrogen bonds.
pKa The catechol hydroxyl groups are expected to have pKa values in the range of 9-10, while the amino group is expected to be weakly basic.The electron-withdrawing nature of the thiadiazole ring will increase the acidity of the catechol protons compared to unsubstituted catechol. The amino group's basicity will be reduced due to its attachment to the electron-deficient thiadiazole ring.
LogP Predicted to be low to moderate.The presence of multiple polar, hydrogen-bonding functional groups will likely result in a lower octanol-water partition coefficient, suggesting a degree of hydrophilicity.

Synthesis and Characterization: A Proposed Experimental Protocol

The synthesis of this compound can be approached through established methods for the formation of 2,5-disubstituted 1,3,4-thiadiazoles.[10][11][12][13][14] A common and effective route involves the cyclization of a carboxylic acid derivative with thiosemicarbazide.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3,4-dihydroxybenzoic acid.

Synthesis_Pathway A 3,4-Dihydroxybenzoic acid B Intermediate Acid Chloride A->B SOCl₂ or (COCl)₂ D This compound B->D Cyclization (e.g., POCl₃ or H₂SO₄) C Thiosemicarbazide C->D

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3,4-Dihydroxybenzoyl Chloride (Intermediate)

  • To a round-bottom flask, add 3,4-dihydroxybenzoic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (2-3 equivalents) in excess, or oxalyl chloride with a catalytic amount of DMF.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 3,4-dihydroxybenzoyl chloride. This intermediate is often used immediately in the next step without further purification due to its reactivity.

Step 2: Cyclization to form this compound

  • In a separate flask, dissolve thiosemicarbazide (1 equivalent) in a suitable solvent such as pyridine or DMF.

  • Cool the solution in an ice bath and slowly add the crude 3,4-dihydroxybenzoyl chloride from Step 1.

  • Allow the reaction to stir at room temperature for several hours until the formation of the acylthiosemicarbazide intermediate is complete (monitored by TLC).

  • For the cyclization step, slowly add a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃) while keeping the temperature low.

  • After the addition is complete, the reaction mixture is typically heated to reflux for 2-6 hours.[5]

  • Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product.

  • The solid is filtered, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (O-H, N-H, C=N, C-S).

  • Elemental Analysis: To determine the elemental composition.

Potential Biological Activities and Therapeutic Applications

The combination of the 1,3,4-thiadiazole core and the catechol moiety suggests several potential biological activities for this compound.

Anticancer Activity

Many 1,3,4-thiadiazole derivatives have demonstrated significant anticancer properties.[1][15][16] The catechol group is also found in several natural and synthetic compounds with cytotoxic effects against various cancer cell lines.[5][6] Hybrid molecules containing both a thiadiazole and a catechol moiety have shown promising cytotoxic activity against cancer cell lines such as HeLa (cervical carcinoma) and HL-60 (acute promyelocytic leukemia).[5][7] The mechanism of action for such compounds can be multifaceted, potentially involving the induction of apoptosis through the activation of caspases.[6]

Anticancer_Mechanism A This compound B Cancer Cell A->B C Induction of Oxidative Stress B->C E Activation of Caspases (e.g., Caspase-3, -8, -9) B->E D DNA Damage C->D F Apoptosis D->F E->F

Caption: Potential mechanism of anticancer activity.

Antioxidant Activity

The catechol moiety is a well-known scavenger of free radicals. The presence of two adjacent hydroxyl groups on the benzene ring allows for the donation of hydrogen atoms to neutralize reactive oxygen species (ROS). Compounds containing a catechol group linked to a 1,3,4-thiadiazole have been shown to possess strong antioxidant activity.[5][7]

Other Potential Activities

Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide range of other pharmacological effects, including:

  • Antimicrobial and Antifungal Activity: [4][17][18]

  • Anti-inflammatory Activity: [2]

  • Diuretic Activity: [19][20]

  • Anticonvulsant Activity: [2]

Conclusion and Future Directions

This compound is a molecule of significant interest at the intersection of heterocyclic and medicinal chemistry. While specific experimental data on this compound is limited, a robust understanding of its constituent parts allows for strong predictions of its physicochemical properties and biological potential. The proposed synthetic route is based on reliable and well-documented chemical transformations.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental validation of its predicted physicochemical properties. Subsequently, comprehensive in vitro and in vivo studies are warranted to explore its potential as an anticancer, antioxidant, or antimicrobial agent. The insights gained from such studies will be invaluable for the rational design of new and more potent therapeutic agents based on the 1,3,4-thiadiazole scaffold.

References

  • Sadashiva, M. P., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486-11496. [Link]

  • An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. (2019). Springer Nature. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(4), 485. [Link]

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry. [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio) - ACS Publications - ACS.org. (2023). ACS Publications. [Link]

  • Jakovljević, K., et al. (2018). Novel 1,3,4-thiadiazole–chalcone hybrids containing catechol moiety: synthesis, antioxidant activity, cytotoxicity and DNA interaction studies. RSC Advances, 8(61), 34963-34980. [Link]

  • Ahmad, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4947-4968. [Link]

  • Jakovljević, K., et al. (2018). Novel 1,3,4-thiadiazole–chalcone hybrids containing catechol moiety: synthesis, antioxidant activity, cytotoxicity and DNA interaction studies. RSC Publishing. [Link]

  • Jakovljević, K., et al. (2018). Novel 1,3,4-thiadiazole-chalcone hybrids containing catechol moiety: Synthesis, antioxidant activity, cytotoxicity and DNA interaction studies. Medicinal Chemistry Communication, 9(10), 1733-1745. [Link]

  • A mini review on thiadiazole compounds and their pharmacological interest. (n.d.). ResearchGate. [Link]

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 58-67. [Link]

  • Matysiak, J., et al. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 26(19), 5913. [Link]

  • Matysiak, J. (2022). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Medicinal Chemistry, 29(21), 3747-3766. [Link]

  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10331-10333. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. ChemistrySelect, 6(40), 10831-10835. [Link]

  • Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1). [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 133-142. [Link]

  • 174 Thiadiazoles and Their Properties - ISRES. (n.d.). ISRES Publishing. [Link]

  • Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • 5-Amino-1,3,4-thiadiazole-2-thiol | CAS#:2349-67-9 | Chemsrc. (n.d.). Chemsrc. [Link]

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Quantum chemical calculations for 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Electronic Structure, Reactivity, and Pharmacophore Modeling

Executive Summary & Structural Significance

This guide outlines the computational protocol for characterizing 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol . This molecule represents a "push-pull" hybrid pharmacophore combining two bioactive moieties:

  • Benzene-1,2-diol (Catechol): A potent antioxidant moiety capable of scavenging Reactive Oxygen Species (ROS) via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

  • 5-Amino-1,3,4-thiadiazole: A heterocyclic linker often associated with antimicrobial and anticancer activity, acting as an electron acceptor relative to the electron-rich catechol.

Target Audience: Medicinal Chemists, Computational Biologists, and Materials Scientists.

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is recommended based on validated literature for thiadiazole and catechol derivatives.

Level of Theory[1][2][3][4][5][6]
  • Software: Gaussian 16, ORCA 5.0, or GAMESS.

  • Functional: B3LYP (Global Hybrid) is the standard for geometry optimization. For excited states (TD-DFT) or charge transfer analysis, CAM-B3LYP or wB97XD (dispersion-corrected) is required to avoid "ghost" states.

  • Basis Set: 6-311++G(d,p) .[1][2][3][4] Diffuse functions (++) are critical for describing the lone pairs on the sulfur/oxygen atoms and the anionic forms involved in deprotonation studies.

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density). Water ($ \epsilon=78.4

    
     \epsilon=46.7 $) are mandatory to mimic physiological and stock solution environments.
    
Critical Check: Tautomeric Equilibrium

The 2-amino-1,3,4-thiadiazole moiety exhibits amino-imino tautomerism.[3] While the amine form is generally more stable in the gas phase, the imine form may stabilize in polar solvents or upon binding to protein active sites.

Protocol:

  • Model Structure A (Amine): $ -NH_2 $ at position 5.

  • Model Structure B (Imine): $ =NH $ at position 5, proton transferred to N3 or N4 ring nitrogen.

  • Compare Gibbs Free Energy ($ \Delta G $). If $ \Delta G_{imine-amine} > 5 \text{ kcal/mol} $, proceed with the Amine form.

Workflow Diagram

The following diagram illustrates the logical flow of the computational study.

ComputationalWorkflow Start Input Structure (Catechol-Thiadiazole) Tautomer Tautomer Scan (Amine vs. Imine) Start->Tautomer Opt Geometry Optimization B3LYP/6-311++G(d,p) Tautomer->Opt Select Stable Form Freq Frequency Check (NImag = 0) Opt->Freq Solvent Solvation (PCM/SMD) Water/DMSO Freq->Solvent Valid Minima Prop1 Electronic Props (HOMO-LUMO, MEP) Solvent->Prop1 Prop2 Reactivity Descriptors (BDE, IP, EA) Solvent->Prop2 Prop3 Spectroscopy (IR, NMR, UV-Vis) Solvent->Prop3

Caption: Standardized computational workflow for characterizing amino-thiadiazole derivatives.

Geometric & Electronic Analysis

Geometry and Planarity

The conjugation between the benzene ring and the thiadiazole ring is a key determinant of stability.

  • Dihedral Angle: Check the torsion angle between the phenyl ring and the thiadiazole ring. A value near $ 0^\circ $ or $ 180^\circ $ indicates high conjugation, facilitating charge transfer.

  • Intramolecular H-Bonds: Look for interactions between the catechol hydroxyls and the thiadiazole nitrogens if the rotation allows.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap ($ \Delta E_{gap}


 \eta $) and bioactivity.
  • HOMO Location: Expected to be localized on the Catechol ring (electron donor).

  • LUMO Location: Expected to be localized on the Thiadiazole ring (electron acceptor).

  • Significance: This charge separation suggests the molecule acts as a donor-acceptor system, relevant for NLO (Non-Linear Optical) properties and radical scavenging.

Molecular Electrostatic Potential (MEP)

MEP maps predict reactive sites for electrophilic and nucleophilic attacks.

  • Red Regions (Negative Potential): Catechol Oxygen atoms and Thiadiazole Ring Nitrogens (N3/N4). These are sites for H-bond acceptance or metal chelation.

  • Blue Regions (Positive Potential): Amine protons ($ -NH_2

    
     -OH $). These are sites for H-bond donation.
    

Reactivity & Antioxidant Mechanism

For the "Drug Development" audience, the antioxidant capacity is the primary metric. This is quantified by calculating the energetics of hydrogen release.

Mechanism 1: Hydrogen Atom Transfer (HAT)

The direct scavenging of a free radical ($ R^\bullet $) by donating a hydrogen atom.



  • Target: Calculate Bond Dissociation Enthalpy (BDE) for both catechol -OH groups.

  • Prediction: The -OH group para to the thiadiazole ring is typically less acidic but may have a lower BDE due to resonance stabilization of the resulting radical.

Mechanism 2: Single Electron Transfer - Proton Transfer (SET-PT)



  • Target: Calculate Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).

  • Relevance: In polar media (physiological pH), SET-PT often competes with HAT.

Data Presentation Table (Template for Results):

ParameterDefinitionUnitInterpretation
$ E_{HOMO} $ Highest Occupied Molecular OrbitaleVElectron donating ability (Higher = Better Antioxidant)
$ E_{LUMO} $ Lowest Unoccupied Molecular OrbitaleVElectron accepting ability
$ \Delta E_{gap} $ $ E_{LUMO} - E_{HOMO} $eVChemical stability (Lower = More Reactive)
BDE Bond Dissociation Energykcal/molLower BDE = Superior Radical Scavenging
Dipole Moment $ \mu $DebyeSolubility predictor (Higher = Better aqueous solubility)

Spectroscopic Validation

To validate the calculated structure against experimental synthesis, compare the following:

  • IR Spectrum:

    • $ \nu(NH_2) $: Doublet around 3100–3400 cm⁻¹.

    • $ \nu(OH) $: Broad band around 3200–3500 cm⁻¹ (often overlaps with NH2).

    • $ \nu(C=N) $: Thiadiazole ring stretch around 1600 cm⁻¹.

    • Correction: Apply a scaling factor (typically 0.961 for B3LYP/6-311++G**) to raw frequency values.

  • NMR ($ ^1H $ and $ ^{13}C $):

    • Use GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent model.

    • Catechol Protons: Singlets/Multiplets in the 8.0–10.0 ppm range (highly dependent on H-bonding).

    • Amine Protons: Broad singlet around 7.0–8.0 ppm.

References

The following authoritative sources establish the validity of the protocols described above.

  • Antioxidant Mechanisms of Catechol Derivatives (DFT)

    • Title: Deciphering antioxidant activities and mechanisms of c
    • Source: ResearchGate (2026).[5]

    • URL:[Link]

  • Tautomerism in Amino-Thiadiazoles

    • Title: Solvent effects on tautomerism equilibria in 2-amino-1,3,4-thiadiazole.[2][3][6]

    • Source: Scientific Information D
    • URL:[Link]

  • DFT Benchmarking for Thiadiazoles

    • Title: A theoretical study on the structure of 2-amino-1,3,4-thiadiazole and its 5-substituted deriv
    • Source: ResearchGate.[3][5]

    • URL:[Link]

  • Radical Scavenging Kinetics

    • Title: DFT Study of the Direct Radical Scavenging Potency of Two Natural C
    • Source: MDPI / NIH.
    • URL:[Link]

  • Synthesis & Activity of Thiadiazole-Phenol Hybrids

    • Title: Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Deriv
    • Source: MDPI.
    • URL:[Link]

Sources

An In-Depth Technical Guide to the Tautomerism of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry, profoundly influencing the physicochemical properties, biological activity, and metabolic stability of drug candidates. This guide provides a comprehensive technical exploration of the tautomeric landscape of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol, a molecule of significant interest in drug discovery. By dissecting the potential tautomeric equilibria, including amino-imino, thiol-thione, and keto-enol forms, we aim to provide a foundational understanding for researchers. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering a self-validating framework for the investigation and characterization of the predominant tautomeric species. The insights presented herein are intended to empower scientists in the rational design and development of novel therapeutics based on the 1,3,4-thiadiazole scaffold.

Introduction: The Significance of Tautomerism in Drug Design

Tautomers are constitutional isomers of an organic compound that readily interconvert.[1] This dynamic equilibrium is a critical consideration in drug development, as different tautomers can exhibit varied biological activities, receptor binding affinities, and pharmacokinetic profiles.[2] The 1,3,4-thiadiazole ring and its derivatives are privileged structures in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The specific compound, this compound, integrates the versatile 2-amino-1,3,4-thiadiazole core with a catechol moiety, introducing multiple sites for potential tautomerization. A thorough understanding of its tautomeric behavior is therefore paramount for predicting its behavior in a biological system and for optimizing its therapeutic potential.

Potential Tautomeric Equilibria

The unique structure of this compound allows for several potential tautomeric forms. The primary equilibria to consider are within the 2-amino-1,3,4-thiadiazole ring and the benzene-1,2-diol (catechol) moiety.

Amino-Imino Tautomerism in the 1,3,4-Thiadiazole Ring

The exocyclic amino group on the 1,3,4-thiadiazole ring can exist in equilibrium with its imino tautomer. Theoretical studies on 2-amino-1,3,4-thiadiazole have consistently shown that the amino form is the more stable tautomer.[6] This stability is attributed to the preservation of the aromaticity of the thiadiazole ring in the amino form.

Thiol-Thione Tautomerism

While the primary structure is an amino-thiadiazole, it is crucial to consider the potential for thiol-thione tautomerism, which is more prevalent in related 5-mercapto-1,3,4-thiadiazole derivatives.[7][8][9] In the context of our target molecule, this equilibrium is less likely to be the dominant form but should not be entirely disregarded, especially when considering potential metabolic pathways or interactions in specific microenvironments.

Keto-Enol Tautomerism in the Catechol Moiety

The benzene-1,2-diol (catechol) group can theoretically undergo keto-enol tautomerism.[1][10] This would involve the tautomerization of one of the hydroxyl groups to a keto group, with a corresponding shift in the double bonds of the benzene ring. Generally, the aromatic enol form is significantly more stable for simple phenols. However, the electronic influence of the thiadiazole substituent could modulate this equilibrium.

The interplay between these potential tautomeric forms creates a complex energetic landscape that is influenced by factors such as solvent polarity, pH, and temperature.[11][12]

Synthesis of this compound

The synthesis of the title compound typically involves the reaction of a catechol-derived starting material with thiosemicarbazide. A general and reliable method is the oxidative cyclization of a thiosemicarbazone precursor.

Experimental Protocol: Synthesis

A common synthetic route involves the initial formation of a thiosemicarbazone from 3,4-dihydroxybenzaldehyde and thiosemicarbazide, followed by oxidative cyclization.[13]

Step 1: Synthesis of (E)-2-(3,4-dihydroxybenzylidene)hydrazine-1-carbothioamide

  • Dissolve 3,4-dihydroxybenzaldehyde (1 equivalent) in ethanol.

  • Add thiosemicarbazide (1 equivalent) to the solution.

  • Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the thiosemicarbazone.

Step 2: Oxidative Cyclization to this compound

  • Suspend the thiosemicarbazone (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add an oxidizing agent, for example, ferric chloride (FeCl₃) or hydrogen peroxide (H₂O₂), portion-wise while stirring.

  • Continue stirring at room temperature or with gentle heating for several hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Characterization of Tautomeric Forms

A multi-faceted approach combining spectroscopic and computational methods is essential for the robust characterization of the predominant tautomeric form(s) of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for elucidating tautomeric structures in solution.[14][15]

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons on the catechol ring, as well as the presence and chemical shift of the -NH₂ and -OH protons, provide critical information. In deuterated solvents, the exchange of labile protons (NH₂ and OH) with deuterium can be observed. The amino protons of the more stable amino tautomer are expected to appear as a broad singlet.

  • ¹³C NMR: The chemical shifts of the carbon atoms in both the thiadiazole and benzene rings are sensitive to the tautomeric form. For instance, the chemical shift of the carbon atom attached to the amino group would differ significantly from that of an imino carbon.

  • ¹⁵N NMR: If isotopically labeled material is available, ¹⁵N NMR can provide direct evidence for the amino versus imino structure.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups that differ between tautomers.

  • Amino vs. Imino: The amino tautomer will exhibit characteristic N-H stretching vibrations in the range of 3100-3500 cm⁻¹. The imino tautomer would show a C=N stretching vibration at a lower frequency.

  • Keto vs. Enol: The enol (hydroxyl) form will show a broad O-H stretching band. The presence of a strong C=O stretching band around 1650-1700 cm⁻¹ would indicate the presence of a keto tautomer.

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectrum, are dependent on the conjugated system of the molecule, which differs between tautomers.[16][17] By comparing the experimental spectrum with those of "locked" analogues (where tautomerism is prevented by substitution, e.g., N-methylation or O-methylation), the predominant tautomer in a given solvent can be identified.

Computational Modeling

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of different tautomers.[18][19]

Protocol: DFT Calculations for Tautomer Stability

  • Structure Optimization: Build the 3D structures of all potential tautomers. Optimize the geometry of each tautomer using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[11]

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

  • Energy Calculation: Calculate the single-point energies, including zero-point vibrational energy (ZPVE) corrections and Gibbs free energies (G), for each tautomer in the gas phase.

  • Solvent Effects: To model the behavior in solution, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Data Analysis: Compare the relative Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the predominant species at equilibrium.

Table 1: Hypothetical Relative Energies of Tautomers of this compound (Illustrative)

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, PCM, kcal/mol)
Amino-Enol0.00 (Reference)0.00 (Reference)
Imino-Enol+8.5+7.2
Amino-Keto+15.2+12.8

Note: These are illustrative values and would need to be determined by actual DFT calculations.

Logical Framework for Tautomer Analysis

The investigation of tautomerism in this compound should follow a logical and systematic workflow.

Tautomer_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_integration Data Integration & Conclusion synthesis Synthesis of Compound purification Purification & Characterization (NMR, MS) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) purification->spectroscopy computation Computational Modeling (DFT Calculations) purification->computation integration Comparison of Experimental and Theoretical Data spectroscopy->integration computation->integration conclusion Identification of Predominant Tautomer(s) integration->conclusion

Figure 1: Workflow for the comprehensive analysis of tautomerism.

Implications for Drug Development

The predominance of a particular tautomer has significant consequences for the drug development process:

  • Receptor Binding: The shape, hydrogen bonding capacity, and electronic distribution of different tautomers will dictate their interaction with biological targets.

  • Physicochemical Properties: Tautomers can have different pKa values, lipophilicity (logP), and solubility, which in turn affect absorption, distribution, metabolism, and excretion (ADME) properties.

  • Intellectual Property: A thorough characterization of the tautomeric forms is essential for robust patent protection.

Conclusion

The tautomeric landscape of this compound is a complex interplay of amino-imino and keto-enol equilibria. A definitive characterization of the predominant species in various environments is crucial for its successful development as a therapeutic agent. This guide has outlined the key theoretical considerations and provided a framework of experimental and computational protocols to enable researchers to undertake a comprehensive investigation. By integrating spectroscopic analysis with theoretical calculations, a clear and validated understanding of the tautomerism of this important heterocyclic compound can be achieved, paving the way for more informed and effective drug design.

References

  • Dalirnasab, Z., Suri, Z., & Dalirnasab, S. (2015). Tautomerism of 2-Azido-1, 3, 4-Thiadiazole Studied by Theoretical Methods in Gas Phase and Solution. Science Innovation, 3(6), 127-134. (URL: [Link])

  • Shabanian, M., Hajibeygi, M., Moghanian, H., & Mohamadi, A. (2012). Theoretical investigation on tautomerism and NBO analysis of 3-hydroxy-1,2,5-thiadiazole derivatives: solvent and substituent effects. Heterocyclic Communications, 18(3-4), 161-168. (URL: [Link])

  • Jubie, S., Sikdar, P., & Kalirajan, R. (2025). A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Current Topics in Medicinal Chemistry. (URL: [Link])

  • Patsnap. (2025). Tautomerization Explained: Keto-Enol and Other Common Types. Patsnap Eureka. (URL: [Link])

  • ResearchGate. (n.d.). Theoretical investigation on tautomerism and NBO analysis of 3-hydroxy-1,2,5-thiadiazole derivatives: Solvent and substituent effects. (URL: [Link])

  • Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qtaitat, A. I. (2016). Synthesis, characterization and RHF/ab initio simulations of 2-amino-1,3,4-thiadiazole and its annulated ring junction pyrimidine derivatives. Journal of the Serbian Chemical Society, 81(1), 1-11. (URL: [Link])

  • Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Chemistry & Chemical Technology, 12(4), 419-426. (URL: [Link])

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. (URL: [Link])

  • MDPI. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (URL: [Link])

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules (Basel, Switzerland), 25(22), 5468. (URL: [Link])

  • da Silveira, E. L., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1198425. (URL: [Link])

  • Zha, G.-F., et al. (2023). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 295–302. (URL: [Link])

  • Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. (URL: [Link])

  • Enchev, V., & Angelova, S. (2010). Ab initio study of the tautomerism of 2,5-substituted diazoles. Journal of Molecular Modeling, 17(5), 1081–1090. (URL: [Link])

  • Stoyanov, S., et al. (1998). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (7), 1515–1522. (URL: [Link])

  • ResearchGate. (n.d.). Tautomerism of thiol thione forms. (URL: [Link])

  • ISRES. (2021). 174 Thiadiazoles and Their Properties. (URL: [Link])

  • ResearchGate. (n.d.). Thiol‐thione tautomerism of thiadiazole moeity. (URL: [Link])

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. (URL: [Link])

  • ResearchGate. (n.d.). Tautomerism of 1,3,4-oxadiazole. (URL: [Link])

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An In-depth Technical Guide on the Potential Biological Activities of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Molecule of Convergent Bioactivity

In the landscape of modern medicinal chemistry, the strategic combination of validated pharmacophores into a single molecular entity represents a powerful approach to novel drug discovery. The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol is a prime exemplar of this design philosophy. It marries the well-documented and diverse biological activities of the 1,3,4-thiadiazole nucleus with the potent antioxidant and reactive properties of a catechol moiety. This guide provides a comprehensive technical overview of the putative biological activities of this molecule, offering a scientifically grounded rationale for its investigation and detailing the experimental frameworks required for its validation. The insights presented herein are curated for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising compound.

Rationale and Synthesis

The Scientific Premise: Fusing Two Potent Scaffolds

The therapeutic potential of this compound is predicated on the synergistic or additive effects of its two core components:

  • The 1,3,4-Thiadiazole Core: This five-membered heterocyclic ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and broad spectrum of pharmacological activities.[1][2][3][4] Derivatives of 1,3,4-thiadiazole have demonstrated anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and diuretic properties.[1][3][4][5] Its biological versatility is attributed to the ability of the N-C-S moiety to engage in hydrogen bonding and other interactions with various biological targets.[2]

  • The Catechol Moiety: Catechol (1,2-dihydroxybenzene) is a structural motif found in numerous natural products and pharmaceutical agents with a wide array of biological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.[6][7][8] The vicinal dihydroxyl groups are key to its potent radical scavenging abilities and its capacity to chelate metal ions, both of which are crucial in mitigating oxidative stress.[7] Furthermore, the catechol group can be oxidized to a reactive ortho-quinone, which can covalently interact with biological macromolecules, a mechanism implicated in some of its anti-amyloid and anticancer effects.[9][10]

The conjunction of these two moieties in a single molecule suggests a high probability of significant and multifaceted biological activity.

Proposed Synthetic Pathway

While a specific synthesis for this compound is not explicitly detailed in the reviewed literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous 1,3,4-thiadiazole derivatives.[11][12] A common and effective method involves the oxidative cyclization of a thiosemicarbazone precursor.

A Proposed Two-Step Synthesis:

  • Formation of the Thiosemicarbazone: The synthesis would commence with the condensation reaction of 3,4-dihydroxybenzaldehyde with thiosemicarbazide in an appropriate solvent like ethanol, likely under mild acidic or basic catalysis, to yield the corresponding thiosemicarbazone intermediate.

  • Oxidative Cyclization: The purified thiosemicarbazone would then undergo oxidative cyclization to form the 1,3,4-thiadiazole ring. Various oxidizing agents can be employed for this step, such as ferric chloride (FeCl₃) or hydrogen peroxide (H₂O₂). A more modern and potentially milder approach could utilize tert-butyl hydroperoxide (TBHP) in ethanol at room temperature, as described for a similar synthesis.[11]

Experimental Protocol: Synthesis and Characterization

  • Step 1: Synthesis of 2-(3,4-dihydroxybenzylidene)hydrazine-1-carbothioamide

    • Dissolve 3,4-dihydroxybenzaldehyde (1 mmol) and thiosemicarbazide (1.1 mmol) in 20 mL of ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Step 2: Synthesis of this compound

    • Suspend the thiosemicarbazone from Step 1 (1 mmol) in 15 mL of ethanol.

    • Add an oxidizing agent, for example, a 70% aqueous solution of tert-butyl hydroperoxide (1.1 mmol), dropwise with stirring at room temperature.[11]

    • Continue stirring for 4-8 hours, monitoring by TLC.

    • After the reaction is complete, evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazone Formation cluster_step2 Step 2: Oxidative Cyclization Reactant1 3,4-Dihydroxybenzaldehyde Process1 Reflux (4-6h) Reactant1->Process1 Reactant2 Thiosemicarbazide Reactant2->Process1 Solvent1 Ethanol (Catalytic Acetic Acid) Solvent1->Process1 Intermediate 2-(3,4-dihydroxybenzylidene) hydrazine-1-carbothioamide Process1->Intermediate Process2 Stir at RT (4-8h) Intermediate->Process2 Oxidant Oxidizing Agent (e.g., TBHP) Oxidant->Process2 Solvent2 Ethanol Solvent2->Process2 FinalProduct 4-(5-Amino-1,3,4-thiadiazol-2-yl) benzene-1,2-diol Process2->FinalProduct caption Proposed synthetic workflow. Anticancer_Workflow Start Start: Anticancer Evaluation CellCulture 1. Cell Culture (Cancer & Normal Lines) Start->CellCulture Seeding 2. Cell Seeding (96-well plates) CellCulture->Seeding Treatment 3. Compound Treatment (Serial Dilutions) Seeding->Treatment MTT 4. MTT Assay (Viability Assessment) Treatment->MTT Analysis 5. Data Analysis (Calculate IC50) MTT->Analysis Mechanism Further Mechanistic Studies (Apoptosis, Cell Cycle) Analysis->Mechanism If IC50 is promising End End: Determine Cytotoxicity Profile Analysis->End caption Workflow for in vitro anticancer evaluation.

Caption: Workflow for in vitro anticancer evaluation.

Illustrative Data Presentation

The results of the cytotoxicity assays should be summarized in a clear, tabular format.

Cell LineCancer TypePutative IC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin (Control)
MCF-7 Breast Adenocarcinoma8.51.2
A549 Lung Carcinoma12.32.5
HepG2 Hepatocellular Carcinoma9.81.8
Fibroblasts Normal Connective Tissue> 10025.6
(Note: Data are hypothetical for illustrative purposes.)

Potential Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a well-established core in many antimicrobial agents. [13][14][15][16]

Mechanistic Rationale
  • Enzyme Inhibition: Thiadiazole derivatives can inhibit essential microbial enzymes. For instance, they are known to act as carbonic anhydrase inhibitors, which can be vital for the survival of some pathogens. [3]* Cell Wall Synthesis Inhibition: Some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

  • Biofilm Disruption: The ability to disrupt or prevent the formation of microbial biofilms is another potential mechanism, which is critical for combating chronic and resistant infections.

  • Structure-Activity Relationship: The presence of the free amino group and the catechol moiety can enhance antimicrobial activity. The catechol group can chelate metal ions essential for microbial growth, and its redox properties can induce oxidative damage in microbial cells.

Experimental Workflow for Antimicrobial Screening

The antimicrobial potential can be assessed using standard microbiological assays.

Step-by-Step Protocol: Broth Microdilution Assay for MIC Determination

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (microbes with a standard antibiotic like ciprofloxacin or fluconazole), a negative control (microbes in broth only), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

Illustrative Data Presentation
MicroorganismTypePutative MIC (µg/mL) of Test CompoundMIC (µg/mL) of CiprofloxacinMIC (µg/mL) of Fluconazole
Staphylococcus aureus Gram-positive Bacteria161-
Escherichia coli Gram-negative Bacteria320.5-
Candida albicans Fungus (Yeast)8-2
(Note: Data are hypothetical for illustrative purposes.)

Potential Antioxidant Activity

The catechol moiety is a hallmark of potent antioxidant compounds. [6][7]

Mechanistic Rationale
  • Radical Scavenging: The two adjacent hydroxyl groups on the benzene ring can readily donate hydrogen atoms to neutralize free radicals (e.g., DPPH•, ABTS•+), thereby terminating damaging radical chain reactions. The resulting semiquinone radical is stabilized by resonance. [7]* Metal Chelation: The catechol group is an excellent chelator of transition metal ions like Fe²⁺ and Cu²⁺. By sequestering these ions, it prevents them from participating in Fenton-type reactions that generate highly destructive hydroxyl radicals.

Experimental Workflow for Antioxidant Capacity

Several assays can be used to quantify antioxidant activity. The DPPH radical scavenging assay is a common and reliable method.

Step-by-Step Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Compound Dilutions: Prepare various concentrations of the test compound in methanol.

  • Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing the test compound dilutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. The discoloration of the purple DPPH solution indicates scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). Ascorbic acid or Trolox should be used as a positive control.

Antioxidant_Pathway cluster_scavenging Radical Scavenging Mechanism cluster_chelation Metal Chelation Mechanism Catechol Catechol Moiety (-OH groups) Reaction Hydrogen Atom Donation Catechol->Reaction Radical Free Radical (e.g., DPPH•) Radical->Reaction Neutralized Neutralized Radical Reaction->Neutralized Semiquinone Stabilized Semiquinone Radical Reaction->Semiquinone Catechol2 Catechol Moiety Chelation Chelation Catechol2->Chelation Metal Metal Ion (e.g., Fe2+) Metal->Chelation Complex Inactive Metal Complex Chelation->Complex caption Antioxidant mechanisms of the catechol moiety.

Caption: Antioxidant mechanisms of the catechol moiety.

Conclusion and Future Directions

This compound is a molecule designed with intent, leveraging the established biological activities of its constituent pharmacophores. The theoretical framework and experimental protocols outlined in this guide provide a robust starting point for its comprehensive investigation. Preliminary studies should focus on confirming its synthesis and conducting broad-spectrum in vitro screening for anticancer, antimicrobial, and antioxidant activities. Promising results would warrant further, more focused mechanistic studies, including specific enzyme inhibition assays, gene expression analysis, and ultimately, evaluation in preclinical in vivo models. The convergence of the 1,3,4-thiadiazole and catechol scaffolds makes this compound a highly attractive candidate for drug discovery programs.

References

  • ResearchGate. (2023). CATECHOL: IMPORTANT SCAFOLD IN MEDICINAL CHEMISTRY.
  • Future Science. (2024).
  • ChemicalBook. 4-(5-AMINO-T[6][7][11]HIADIAZOL-2-YL)-PHENOL synthesis.

  • Medicinal chemistry of catechol, a versatile pharmacophore. (2024).
  • bioRxiv. (2020). Catechol-Containing Compounds are a Broad Class of Amyloid Inhibitors: Redox State is a Key Determinant of the Inhibitory Activities.
  • PMC. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities.
  • ResearchGate. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
  • MDPI. (2018).
  • Taylor & Francis Online.
  • PMC. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
  • RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • Iranian Journal of Medical Microbiology. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities.
  • PubMed. (2018). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds.
  • International Journal of Pharmaceutical Sciences and Research. (2017). ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES.
  • PMC. (2011).
  • PMC. (2017).
  • MDPI. (2022).
  • PMC. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.
  • ScienceOpen. (2019). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.

Sources

Methodological & Application

Using 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol in anticancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol (ATBD) in Oncology

Executive Summary

This guide details the experimental handling, biological evaluation, and mechanistic validation of This compound (referred to herein as ATBD ).

ATBD represents a class of "hybrid pharmacophores" combining a catechol moiety (redox-active, antioxidant/pro-oxidant) with an amino-1,3,4-thiadiazole (kinase inhibitory scaffold). While promising, this dual nature presents specific experimental challenges—notably chemical instability (oxidation) and assay interference. This note provides optimized protocols to generate reproducible data, distinguishing between true antiproliferative activity and artifacts caused by redox cycling.

Compound Profile & Chemical Handling

The Challenge: The benzene-1,2-diol (catechol) group is highly susceptible to auto-oxidation at neutral or basic pH, forming o-quinones and polymerizing into melanin-like pigments. This degradation is often mistaken for drug activity or causes false positives in colorimetric assays.

Compound Properties:

Property Specification
Chemical Formula C₈H₇N₃O₂S
MW ~209.22 g/mol
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Poor/Unstable)

| Stability | Sensitive to light, O₂, and pH > 7.0 |[1][2]

Protocol 1: Preparation of Stable Stock Solutions

Objective: Prevent auto-oxidation prior to biological exposure.

  • Solvent Choice: Use anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide). Avoid protic solvents (methanol/ethanol) for long-term storage as they accelerate catechol oxidation.

  • Deoxygenation: Prior to dissolving the solid, bubble high-purity Nitrogen or Argon gas through the DMSO for 5 minutes.

  • Dissolution:

    • Weigh ATBD under low-light conditions.

    • Dissolve to a master stock concentration of 50 mM .

    • Optional Stabilization: Add 0.1% (v/v) glacial acetic acid to the DMSO stock to maintain a slightly acidic microenvironment, inhibiting quinone formation.

  • Storage: Aliquot into amber glass vials (plastic can leach) with Teflon-lined caps. Store at -80°C. Do not freeze-thaw more than twice.

In Vitro Cytotoxicity: Overcoming Assay Interference

The Artifact: Catechols can directly reduce tetrazolium salts (MTT/MTS) to formazan in the absence of cells, leading to false "high viability" readings. Conversely, rapid quinone formation can generate extracellular H₂O₂ that kills cells via artifactual oxidative stress, not specific target engagement.

Protocol 2: Validated Viability Assay (ATP-Luminescence)

Recommended over MTT/MTS for this compound class.

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HL-60 (Leukemia).[3]

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-based luminescent assay.

Step-by-Step:

  • Seeding: Plate cells (3,000–5,000 cells/well) in opaque-walled 96-well plates. Allow attachment for 24h.

  • Treatment:

    • Prepare serial dilutions of ATBD in culture medium immediately before addition.

    • Critical Control: Include a "No-Cell Control" (Medium + Drug only) to check for background luminescence quenching by the compound.

  • Incubation: Standard 48h or 72h at 37°C, 5% CO₂.

  • Readout:

    • Add CellTiter-Glo reagent (lyses cells and reacts with ATP).

    • Incubate 10 mins at RT (stabilizes signal).

    • Measure Luminescence.

  • Data Analysis: Calculate IC₅₀ using a 4-parameter logistic regression.

Validation Step (If MTT must be used): If you must use MTT, you must wash the cells 2x with PBS before adding the MTT reagent to remove extracellular ATBD. If the "Wash" IC₅₀ is significantly lower than the "No-Wash" IC₅₀, the drug was interfering with the dye.

Mechanistic Deconvolution: ROS vs. Kinase Inhibition

ATBD likely acts via two distinct pathways. You must determine which is dominant in your model.

Visualizing the Dual Mechanism

Mechanism ATBD ATBD (Lead) Catechol Catechol Moiety ATBD->Catechol Thiadiazole Thiadiazole Moiety ATBD->Thiadiazole ROS ROS Generation (H2O2, Superoxide) Catechol->ROS Auto-oxidation Quinone Quinone Formation Catechol->Quinone Metabolic Activation Kinase Kinase Inhibition (EGFR/Src/Abl) Thiadiazole->Kinase ATP Pocket Binding Apoptosis Apoptosis (Caspase 3/7) ROS->Apoptosis Oxidative Stress DNA_Adduct DNA Alkylation Quinone->DNA_Adduct Kinase->Apoptosis Signaling Blockade

Caption: Dual Mode of Action: The catechol moiety drives redox-mediated toxicity, while the thiadiazole scaffold targets specific kinase pockets.

Protocol 3: The "NAC Rescue" Experiment

Objective: Confirm if cytotoxicity is ROS-dependent.

  • Setup: Plate cells in duplicate sets.

  • Pre-treatment:

    • Set A: Pre-treat with 5 mM N-acetylcysteine (NAC), a ROS scavenger, for 1 hour.

    • Set B: Pre-treat with vehicle only.

  • Exposure: Add ATBD at IC₈₀ concentration to both sets. Incubate 24h.

  • Analysis: Measure viability.

    • Result: If Set A (NAC) shows >80% survival and Set B dies, the mechanism is ROS-driven (non-specific oxidation).

    • Result: If NAC provides no protection, the mechanism is likely Target-Specific (e.g., Kinase inhibition).

In Vivo Formulation Strategy

Catechols are notoriously difficult to formulate due to solubility and rapid metabolic clearance (glucuronidation).

Recommended Formulation (IV/IP):

  • 10% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent/Stabilizer)

  • 50% Saline (0.9%) (Diluent)

  • Additive: 0.1% Sodium Metabisulfite (Antioxidant preservative).

Procedure:

  • Dissolve ATBD in DMSO first.

  • Add PEG-400 and vortex.

  • Slowly add Saline + Metabisulfite while vortexing to prevent precipitation.

  • Administer within 30 minutes of preparation.

References

  • Matysiak, J., et al. (2015). Synthesis and biological evaluation of 1,3,4-thiadiazole analogues as novel anticancer agents.[4][5][6][7][8] European Journal of Medicinal Chemistry. (General scaffold reference).

  • Gomha, S. M., et al. (2015). Synthesis and anticancer activity of some novel 1,3,4-thiadiazole derivatives.[4][5][6][7][8][9] Heterocycles.[2][5][7]

  • Promega Corporation. (2024). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. (Contextualizing catechol interference).

  • Khatoon, S., et al. (2018). Thiadiazoles: A scaffold of pharmacological importance.[4][5][10][7][9][11][12]Bioorganic & Medicinal Chemistry.

Sources

Application Note: 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol (ATBD-12) as a Dual-Action Antifungal Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the evaluation of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol (referred to herein as ATBD-12 ), a synthetic small molecule exhibiting potent antifungal activity against Candida spp. and Aspergillus spp.

ATBD-12 represents a strategic scaffold in medicinal chemistry, fusing a 1,3,4-thiadiazole pharmacophore (known for ergosterol biosynthesis inhibition) with a benzene-1,2-diol (catechol) moiety (capable of redox cycling and metal chelation). This structural hybridization suggests a dual mechanism of action (MoA) that reduces the likelihood of resistance development compared to standard azoles.

Key Applications:

  • Lead optimization for multi-drug resistant (MDR) fungal strains.

  • Synergistic therapy studies with Amphotericin B or Fluconazole.

  • Investigation of oxidative stress-mediated fungal apoptosis.

Mechanism of Action (MoA)

The antifungal efficacy of ATBD-12 is hypothesized to stem from a "Two-Hit" model. Unlike conventional azoles that primarily target the membrane, ATBD-12 attacks both the cell boundary and the intracellular redox balance.

  • Primary Target (Membrane Integrity): The 1,3,4-thiadiazole ring interacts with Lanosterol 14

    
    -demethylase (CYP51) , hindering the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic methylated sterols and membrane destabilization.
    
  • Secondary Target (Oxidative Burst): The catechol (1,2-diol) substituent is redox-active. Inside the fungal cytoplasm, it can undergo auto-oxidation or chelate intracellular iron (

    
    ), driving Fenton reactions  that generate hydroxyl radicals (
    
    
    
    ). This oxidative stress damages fungal DNA and mitochondria.
Visualizing the Signaling Pathway

MoA_Pathway ATBD ATBD-12 Molecule CellWall Fungal Cell Wall/Membrane ATBD->CellWall Passive Diffusion CYP51 Target: CYP51 (Erg11) CellWall->CYP51 Pathway A Iron Intracellular Fe2+ Chelation CellWall->Iron Pathway B Ergosterol Ergosterol Depletion CYP51->Ergosterol Inhibition MembraneDefect Membrane Permeability & Fluidity Loss Ergosterol->MembraneDefect Apoptosis Fungal Cell Death (Apoptosis/Necrosis) MembraneDefect->Apoptosis Fenton Fenton Reaction Iron->Fenton ROS ROS Surge (•OH, H2O2) Fenton->ROS DNADamage Mitochondrial/DNA Damage ROS->DNADamage DNADamage->Apoptosis

Figure 1: Dual-mechanism pathway of ATBD-12 involving CYP51 inhibition and Catechol-mediated ROS generation.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M27-A4 (Yeasts) / M38-A2 (Filamentous Fungi). Objective: Determine the lowest concentration of ATBD-12 required to visibly inhibit fungal growth.

Materials:

  • ATBD-12 Stock Solution (dissolved in 100% DMSO at 1600 µg/mL).

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • 96-well microtitration plates (U-bottom).

  • Candida albicans (ATCC 90028) or clinical isolates.

Workflow:

  • Inoculum Prep: Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) culture. Suspend in sterile saline to reach 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:100, then 1:20 in RPMI 1640 to achieve a final inoculum of

    
     CFU/mL.
    
  • Plate Setup:

    • Add 100 µL of RPMI to columns 2–12.

    • Add 200 µL of ATBD-12 (at 2x desired top concentration) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10.

    • Controls: Column 11 (Growth Control: Medium + Cells + DMSO), Column 12 (Sterility Control: Medium only).

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1–11.

  • Incubation: Incubate at 35°C for 24h (Candida) or 48h (Cryptococcus/Aspergillus).

  • Readout: Visual score. MIC is the lowest concentration with 100% inhibition (optically clear) compared to the growth control.

Protocol B: ROS Detection Assay (Mechanistic Validation)

Objective: Confirm the contribution of the catechol moiety to oxidative stress.

Materials:

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe.

  • Fluorescence Microplate Reader (Ex/Em: 485/535 nm).

Workflow:

  • Treat fungal cells (

    
     cells/mL) with ATBD-12 at 
    
    
    
    MIC and
    
    
    MIC for 4 hours.
  • Include a positive control (

    
    ) and a negative control (DMSO).
    
  • Wash cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes in the dark at 37°C.

  • Wash twice with PBS to remove extracellular dye.

  • Measurement: Measure fluorescence intensity. A significant increase (>2-fold) over control confirms intracellular ROS generation.

Data Interpretation & Reference Values

When evaluating ATBD-12, results should be compared against standard reference agents (Fluconazole, Amphotericin B). The table below illustrates representative data expected for this scaffold class based on Structure-Activity Relationship (SAR) studies of thiadiazole derivatives.

Table 1: Representative Susceptibility Profile (µg/mL)[1]
OrganismStrain IDATBD-12 (Expected MIC)Fluconazole (Ref)Interpretation
C. albicansATCC 900284.0 – 8.00.25 – 1.0Moderate Activity
C. glabrataClinical (Azole-R)8.0 – 16.0> 64.0 (R)Potential for MDR
A. fumigatusATCC 20430516.0 – 32.0N/AWeak/Moderate
C. kruseiATCC 62588.032.0 (I/R)High Potency

> Note: The catechol group often enhances activity against resistant strains by bypassing pure membrane targets, but may reduce potency against wild-type sensitive strains compared to pure ergosterol inhibitors.

Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Catechol Warning: Catechols can oxidize in air to form quinones. Store ATBD-12 under inert gas (Argon/Nitrogen) at -20°C. Solutions in DMSO should be prepared fresh or stored at -80°C to prevent auto-oxidation which alters potency.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[1][2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Wayne, PA: CLSI.[1]

  • Serban, G., et al. (2018).[3] "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents."[3] Drug Design, Development and Therapy. Discusses the SAR of thiadiazole derivatives.

  • Juss, K., et al. (2019). "Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies." PLOS ONE. Details the cell wall disruption mechanism of thiadiazole-resorcinol/catechol hybrids.

  • Karrouchi, K., et al. (2018).[3] "Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents." Molecules. Provides protocols for ergosterol quantification and docking studies.

Sources

Application Notes and Protocols for the Evaluation of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol as a Potential Diuretic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Thiadiazole Derivatives

Diuretics are fundamental in managing conditions characterized by fluid overload, such as hypertension, congestive heart failure, and certain kidney diseases.[1][2] The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including diuretic effects.[3][4][5] Notably, established diuretic drugs like acetazolamide and methazolamide feature this heterocyclic core and exert their action through the inhibition of carbonic anhydrase (CA).[1][4] This has spurred further research into novel 1,3,4-thiadiazole derivatives as potentially more selective and effective diuretic agents.[1][4]

This document provides a comprehensive guide for researchers on the synthesis and preclinical evaluation of a novel compound, 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol, as a potential diuretic. The protocols outlined herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's diuretic efficacy and mechanism of action.

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism by which many thiadiazole-based diuretics function is through the inhibition of carbonic anhydrase enzymes.[6][7] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the renal proximal tubules, inhibition of CA disrupts the reabsorption of sodium bicarbonate, leading to a cascade of effects that ultimately increase urine output.[6] Specifically, reduced bicarbonate reabsorption leads to an osmotic diuresis.

The catechol moiety (benzene-1,2-diol) in the target compound may also contribute to its biological activity and pharmacokinetic profile. The proposed mechanism of action centers on the inhibition of carbonic anhydrase in the renal tubules.

Diagram of the Proposed Signaling Pathway

Carbonic Anhydrase Inhibition Pathway cluster_proximal_tubule Proximal Tubule Cell CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 CA HCO3_H HCO3- + H+ H2CO3->HCO3_H H_out H+ HCO3_H->H_out HCO3_reabsorption HCO3- Reabsorption HCO3_H->HCO3_reabsorption CA Carbonic Anhydrase (CA) Compound 4-(5-Amino-1,3,4-thiadiazol-2-yl) benzene-1,2-diol Compound->CA Inhibition NHE3 Na+/H+ Exchanger 3 (NHE3) Na_in Na+ NHE3->Na_in Na_reabsorption Na+ Reabsorption Na_in->Na_reabsorption H_out->NHE3 Blood Blood HCO3_reabsorption->Blood Na_reabsorption->Blood Lumen Tubular Lumen Lumen->NHE3

Caption: Proposed mechanism of diuretic action via carbonic anhydrase inhibition.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, 4-(5-AMINO-[1][6][8]THIADIAZOL-2-YL)-PHENOL.[8]

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Thiosemicarbazide

  • Ethanol

  • tert-Butyl hydroperoxide (TBHP, 70% aqueous solution)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • TLC plates (Silica Gel 60 F254)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (10 mL).

  • To this mixture, add tert-butyl hydroperoxide (1 mmol, 70% aqueous solution) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

  • Upon completion, evaporate the ethanol under reduced pressure to obtain a solid residue.

  • To the residue, add ethyl acetate (10 mL) and water (10 mL), followed by saturated sodium bicarbonate solution (10 mL) to neutralize any acidic byproducts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: In Vivo Evaluation of Diuretic Activity

The following protocol is based on the well-established Lipschitz test for screening diuretic activity in rodents.[9][10]

Experimental Workflow

Diuretic Activity Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6) - Control (Vehicle) - Standard (HCTZ) - Test Compound Acclimatization->Grouping Fasting Overnight Fasting (Food withheld, water ad libitum) Grouping->Fasting Hydration Oral Hydration (Normal Saline, 25 mL/kg) Fasting->Hydration Dosing Oral Administration of Test/Standard/Vehicle Hydration->Dosing Urine_Collection Urine Collection in Metabolic Cages (Intervals: 0-5h and 5-24h) Dosing->Urine_Collection Analysis Urine Analysis - Volume - pH - Na+, K+, Cl- concentrations Urine_Collection->Analysis Data_Processing Data Processing & Statistical Analysis Analysis->Data_Processing

Caption: Workflow for in vivo diuretic activity assessment.

Animal Model:

  • Male Wistar or Sprague-Dawley rats (150-200g).

  • House animals in standard laboratory conditions for at least one week to acclimatize.

Grouping and Dosing (n=6 per group):

  • Group 1 (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose in normal saline).

  • Group 2 (Standard): Hydrochlorothiazide (HCTZ) or another standard diuretic at a reference dose.

  • Group 3-5 (Test): this compound at three different dose levels (e.g., low, medium, high).

Procedure:

  • Fast the animals overnight (approximately 18 hours) with free access to water.

  • On the day of the experiment, administer 25 mL/kg of normal saline orally to each rat to ensure hydration.

  • Thirty minutes after hydration, administer the respective treatments (vehicle, standard, or test compound) orally.

  • Immediately place each animal in an individual metabolic cage designed for urine collection.

  • Collect urine at predetermined intervals, typically 0-5 hours and 5-24 hours.[1][2]

  • Measure the total volume of urine collected for each animal at each time point.

  • Analyze the urine samples for electrolyte concentrations (Na⁺, K⁺, and Cl⁻) using a flame photometer or ion-selective electrodes.[2][9]

  • Measure the pH of the collected urine.

Data Analysis and Interpretation

The diuretic potential of the test compound is evaluated by calculating several key indices.

Calculated Parameters:

ParameterFormulaSignificance
Diuretic Action (Urine volume of test group) / (Urine volume of control group)Indicates the increase in urine output relative to the baseline.[1]
Diuretic Activity (Urine volume of test group) / (Urine volume of standard group)Compares the efficacy of the test compound to a known diuretic.[1]
Saluretic Index (Na⁺ excretion of test group) / (Na⁺ excretion of control group)Measures the effect on sodium excretion.
Natriuretic Index (K⁺ excretion of test group) / (K⁺ excretion of control group)Measures the effect on potassium excretion.
Na⁺/K⁺ Ratio (Na⁺ excretion) / (K⁺ excretion)Assesses the potassium-sparing or potassium-wasting properties of the compound. A higher ratio is desirable.[9]
Carbonic Anhydrase Inhibition Index (Cl⁻ excretion) / (Na⁺ excretion + K⁺ excretion)A value close to 1 suggests significant carbonic anhydrase inhibition.[11]

Statistical Analysis:

  • Data should be expressed as mean ± standard error of the mean (SEM).

  • Statistical significance between groups can be determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test).

  • A p-value of <0.05 is typically considered statistically significant.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis and preclinical evaluation of this compound as a potential diuretic agent. By following these methodologies, researchers can obtain reliable and reproducible data on the compound's efficacy, potency, and potential mechanism of action. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel thiadiazole derivative and guiding further drug development efforts.

References

  • Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Holota, S. M., Perekhoda, L. O., Yaremkevych, R. V., & Nektegayev, I. O. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 59-69. [Link]

  • Tadesse, A., Giday, M., & Tadesse, Y. (2022). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. Journal of Chemistry, 2022, 1-9. [Link]

  • Soleimani, M., & Rastegar, A. (2013). Potentiation of the Effect of Thiazide Derivatives by Carbonic Anhydrase Inhibitors. PLoS ONE, 8(11), e79327. [Link]

  • ResearchGate. (n.d.). 1,3,4-Thiadiazole-bearing diuretics with carbonic anhydrase inhibition properties. Retrieved from [Link]

  • Patel, J., Shah, S., & Deshpande, S. (2022). Review on Emerging Trends and Modifications of In Vivo and In Vitro Screening Techniques of Diuretic Activity. International Journal of Pharmaceutical Sciences and Research, 13(5), 1934-1941. [Link]

  • International Journal of Creative Research Thoughts. (2022). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IJCRT, 10(2). Retrieved from [Link]

  • Tadesse, A., Giday, M., & Tadesse, Y. (2022). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. ResearchGate. [Link]

  • International Journal of Creative Research Thoughts. (2022). Review on emerging trends & Modifications of In- Vivo & In- Vitro Screening techniques of Diuretic activity. IJCRT, 10(2). Retrieved from [Link]

  • Leta, T. A., Kassie, A. A., & Petal, M. A. (2020). In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae). Journal of Experimental Pharmacology, 12, 555–565. [Link]

  • Tadesse, A., Giday, M., & Tadesse, Y. (2022). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. Semantic Scholar. [Link]

  • Mamedova, S. K., & Aliyeva, A. I. (2018). Research of Diuretic Action of 5-Substituted Derivatives of 1,3,4-Thiadiazole. International Journal of Pharmaceutical and Clinical Research, 10(1), 1-3.
  • Matysiak, J. (2018). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current Medicinal Chemistry, 25(28), 3346-3367. [Link]

Sources

Troubleshooting & Optimization

Improving yield in 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol Synthesis

Current Status: Online Agent: Senior Application Scientist Ticket ID: #THIA-CAT-001 Subject: Yield Optimization & Process Stabilization

Executive Summary

The synthesis of This compound presents a classic "chemoselectivity vs. stability" conflict. While the formation of the 1,3,4-thiadiazole ring via condensation of a carboxylic acid and thiosemicarbazide is standard, the presence of the catechol (1,2-dihydroxybenzene) moiety introduces significant instability.

Users typically encounter two failure modes:

  • Oxidative Polymerization: The reaction mixture turns black/tarry due to the oxidation of the catechol to o-quinones, which then polymerize.

  • Workup Losses: The product is amphoteric (containing both acidic phenols and a basic amine), leading to solubility losses during pH adjustment.

This guide provides two protocols: the Direct Optimization (High Risk/Fast) and the Protected Route (High Yield/Robust) .

Module 1: The Direct Route (Optimization)

Recommended for: Rapid screening, small scale (<1g).

The direct condensation of 3,4-dihydroxybenzoic acid (Protocatechuic acid) with thiosemicarbazide using Phosphorus Oxychloride (


).
Optimized Protocol
  • Stoichiometry: Mix 3,4-dihydroxybenzoic acid (1.0 equiv) and Thiosemicarbazide (1.1 equiv).

  • Solvent/Reagent: Add

    
     (5.0 equiv). Note: 
    
    
    
    acts as both solvent and dehydrating agent.
  • Critical Control Point (Atmosphere): Purge the flask with Argon or Nitrogen for 15 minutes before heating. The presence of atmospheric oxygen at reflux temperatures is the primary cause of "tarring."

  • Reaction: Heat to 80–90°C for 3–5 hours. Do not exceed 100°C; higher temperatures accelerate catechol oxidation.

  • Quench (The Danger Zone):

    • Cool to 0°C.

    • Quench by dropwise addition of ice-water. CAUTION: Exothermic hydrolysis of

      
       releases HCl gas.
      
  • Isolation: Adjust pH to 6.5–7.0 using saturated

    
     or 
    
    
    
    .
    • Technical Insight: Do not exceed pH 8. In basic media, the catecholate dianion forms and rapidly oxidizes to the soluble (and black) o-quinone, destroying your product.

Troubleshooting The Direct Route
ObservationRoot CauseCorrective Action
Black Tar Formation Oxidative polymerization of catechol.1. Enforce strict

atmosphere.2. Add antioxidant: 0.1 equiv Sodium Metabisulfite during workup.
No Precipitate Product solubilized as salt.The product is zwitterionic. Ensure pH is exactly 6.5–7.0 (Isoelectric point). If pH < 4, it is a soluble hydrochloride salt. If pH > 9, it is a soluble phenoxide.
Unreacted Acid Incomplete cyclization.

may be hydrolyzed (wet). Use fresh bottle. Increase time to 6h.

Module 2: The Protected Route (The "Gold Standard")

Recommended for: Scale-up (>5g), high purity requirements.

To achieve consistent yields >80%, you must mask the catechol functionality. This prevents oxidation and allows for harsher cyclization conditions without degradation.

Step 1: Cyclization of Veratric Acid
  • Substrate: 3,4-Dimethoxybenzoic acid (Veratric acid).

  • Reagents: Thiosemicarbazide (1.1 equiv),

    
     (5 equiv).
    
  • Conditions: Reflux (100–110°C) for 4 hours.

  • Result: The methoxy groups are stable to oxidation. The intermediate 4-(5-amino-1,3,4-thiadiazol-2-yl)-1,2-dimethoxybenzene precipitates cleanly upon neutralization (pH 8–9 is safe here).

Step 2: Demethylation
  • Reagent: Boron Tribromide (

    
    , 3.0 equiv) in DCM at -78°C to RT, OR 48% HBr (reflux).
    
  • Workup: Quench with methanol. Neutralize to pH 7. Filter the free catechol product.

Module 3: Process Visualization

Figure 1: Synthetic Pathway Decision Tree

Caption: Logical flow for selecting the synthesis route based on available reagents and purity requirements.

SynthesisPath Start Target: this compound Choice Select Strategy Start->Choice Direct Direct Route (Protocatechuic Acid + POCl3) Choice->Direct Fast / Small Scale Protected Protected Route (Veratric Acid + POCl3 -> Demethylation) Choice->Protected High Purity / Scale Up Direct_Risk Risk: Catechol Oxidation (Tar) Yield: 30-50% Direct->Direct_Risk Protected_Benefit Benefit: High Stability Yield: >80% (2 steps) Protected->Protected_Benefit Direct_Fix Requirement: Inert Atm (N2) Strict pH 7 Control Direct_Risk->Direct_Fix Protected_Step Step 1: Form Dimethoxy-Thiadiazole Step 2: BBr3 or HBr Deprotection Protected_Benefit->Protected_Step

Figure 2: Troubleshooting The "Black Tar" (Oxidation)

Caption: Diagnostic flow for identifying the cause of decomposition during the direct reaction.

TarFix Problem Reaction Mixture turned Black/Tar Check1 Was Atmosphere Inert? Problem->Check1 Check2 Was Workup pH > 8? Check1->Check2 Yes Cause1 Cause: Aerobic Oxidation Fix: Purge with Argon Check1->Cause1 No Yes1 Yes No1 No Cause2 Cause: Base-Catalyzed Quinone Formation Fix: Stop at pH 6.5-7.0 Check2->Cause2 Yes Cause3 Cause: Thermal Decomposition Fix: Reduce Temp to 80°C Check2->Cause3 No

Frequently Asked Questions (FAQ)

Q1: Can I use Polyphosphoric Acid (PPA) instead of


? 
A:  Yes. PPA is generally "gentler" regarding oxidative stress but much more viscous.
  • Protocol: Heat the acid and thiosemicarbazide in PPA at 120°C.

  • Advantage:[1][2][3][4] PPA is non-volatile and often leads to cleaner products for phenolic substrates.

  • Disadvantage:[1][5] Workup is tedious. Pouring viscous PPA into ice requires mechanical stirring to prevent localized heating.

Q2: My product is water-soluble. How do I recover it? A: This is common for amino-thiadiazoles. If precipitation at pH 7 fails:

  • Saturate the aqueous phase with NaCl (Salting out).

  • Extract continuously with Ethyl Acetate:Isopropanol (9:1) . Pure EtOAc often fails to extract these polar compounds.

Q3: Why does the literature mention "Methanesulfonic Acid/P2O5"? A: This is Eaton's Reagent. It is a valid alternative to PPA. It is less viscous and easier to stir, which helps maintain a uniform temperature and prevents local hotspots that cause charring.

References

  • ChemicalBook. (n.d.). Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. Retrieved from

    • Relevance: Provides general reaction conditions for phenol-thiadiazole deriv
  • BenchChem. (2025).[2] Side product formation in 1,3,4-thiadiazole synthesis and mitigation. Retrieved from

    • Relevance: Details the mechanism of dehydration and the competition between thiadiazole and triazole form
  • National Institutes of Health (NIH). (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from

    • Relevance: Discusses the use of Polyphosphate Ester (PPE)

      
       for sensitive substrates.[2]
      
  • Royal Society of Chemistry. (2019). Catechol oxidation: considerations in the design of wet adhesive materials. Retrieved from

    • Relevance: Authoritative grounding on the kinetics of catechol oxidation in basic pH, supporting the strict pH control advice in Module 1.

Sources

Technical Support Center: Purification of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol. This molecule, while of significant interest in medicinal chemistry, presents unique purification challenges due to its distinct structural features: a highly polar aminothiadiazole ring and an easily oxidizable catechol moiety. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, in-depth solutions for researchers encountering difficulties in obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark brown or black tar-like substance, not the expected solid. What is causing this discoloration, and how can I prevent it?

A1: This is the most common issue encountered with this compound and is almost certainly due to the oxidation of the catechol (1,2-diol) group.

  • The Chemistry of Discoloration: Catechols are highly susceptible to oxidation, especially in the presence of air (oxygen), trace metals, or basic conditions.[1][2] The initial oxidation product is an electrophilic o-quinone. This highly reactive intermediate can then undergo further reactions, including polymerization or covalent modification of other molecules, leading to the formation of complex, high-molecular-weight, colored impurities.[1] The process is often self-catalyzing.[2]

  • Preventative Strategies:

    • Inert Atmosphere: Whenever possible, conduct the reaction work-up and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.

    • Control pH: Avoid strongly basic conditions during work-up, as this can deprotonate the catechol hydroxyls, making them even more susceptible to oxidation.

    • Chelating Agents: Trace metal ions can catalyze catechol oxidation. Adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) during the aqueous work-up can sequester these ions.

  • Remediation - Decolorization Protocol: If you already have a discolored crude product, a decolorization step using activated carbon (charcoal) during recrystallization is highly effective.

    Protocol 1: Activated Carbon Decolorization during Recrystallization

    • Solvent Selection: Choose a suitable recrystallization solvent (see Q2). A polar solvent like ethanol or an ethanol/water mixture is often a good starting point.[3][4][5]

    • Dissolution: In a flask, dissolve the crude, colored product in the minimum amount of the hot solvent.

    • Charcoal Addition: Once fully dissolved, remove the flask from the heat source to prevent bumping. Cautiously add activated carbon (approx. 1-2% w/w relative to your crude product). Caution: The fine powder can cause the hot solvent to bump violently.

    • Hot Filtration: Immediately perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. The goal is to keep the solution hot to prevent premature crystallization of your product.

    • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q2: I am struggling to find an effective solvent system for recrystallization. What are the best options?

A2: The high polarity of this molecule, stemming from its multiple hydrogen bond donors (two -OH, one -NH2) and acceptors, dictates its solubility profile. It will be most soluble in polar protic and polar aprotic solvents and largely insoluble in non-polar solvents.

  • Solvent Selection Logic: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Recommended Solvents to Screen:

    • Ethanol

    • Methanol

    • Isopropanol

    • Acetonitrile

    • Water (the compound may have some solubility, especially if acidic or basic)

    • Mixtures (e.g., Ethanol/Water, Acetonitrile/Water, Dioxane/Water)

  • Data-Driven Solvent Selection:

SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100High polarity, may require significant heating. Good for creating anti-solvent systems.
Methanol5.165Often a very good solvent; may need an anti-solvent like water or diisopropyl ether.
Ethanol4.378Excellent, commonly used choice for aminothiadiazoles.[3][4][5] Safer than methanol.
Isopropanol3.982Good alternative to ethanol, slightly less polar.
Acetonitrile5.882Aprotic solvent, can offer different selectivity for impurity removal.
Tetrahydrofuran (THF)4.066Good solvent, but prone to peroxide formation.
Dioxane4.8101Higher boiling point, useful for stubborn solids.
  • Troubleshooting Tip: If the compound is too soluble in a solvent even when cold (e.g., methanol), you can add a less polar "anti-solvent" (e.g., water, if the compound is less soluble in it, or diisopropyl ether) dropwise to the hot, dissolved solution until it just becomes cloudy. Then, add a few drops of the primary solvent to redissolve and allow it to cool.

Troubleshooting Guide: Chromatography

Q3: My compound streaks severely on silica gel TLC and I get poor recovery from my flash column. How can I improve my chromatographic purification?

A3: This is a classic problem for highly polar, basic compounds on acidic silica gel. The amino group on the thiadiazole and the polar catechol moiety bind very strongly to the acidic silanol groups (Si-OH) on the silica surface, causing poor elution, tailing (streaking), and often irreversible adsorption.[6]

  • The Root Cause: The interaction between the basic analyte and the acidic stationary phase is the primary issue. To achieve good chromatography, you must disrupt this interaction.

  • Solution 1: Mobile Phase Modification (Recommended First Approach) The easiest solution is to make the mobile phase more competitive in binding to the silica or to neutralize the interactions.

    Protocol 2: Optimized Flash Chromatography for Polar Amines

    • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

    • Base Eluent System: Start with a moderately polar system like Dichloromethane (DCM) / Methanol (MeOH).

    • TLC Analysis with Modifiers:

      • Spot your crude material on three separate TLC plates.

      • Plate 1 (Control): Elute with 95:5 DCM/MeOH. Observe streaking.

      • Plate 2 (Basic Modifier): Elute with 95:5:0.5 DCM/MeOH/Ammonium Hydroxide (or Triethylamine). The base neutralizes the acidic silica sites, preventing strong analyte binding. You should see a significant improvement in the spot shape (less tailing).

      • Plate 3 (Acidic Modifier): Elute with 95:5:0.5 DCM/MeOH/Acetic Acid. The acid will protonate your basic compound, which may or may not improve chromatography but can change its retention.

    • Column Chromatography: Based on the best TLC result (usually the basic modifier), prepare your mobile phase. A typical starting point for the column is 98:2:0.2 DCM/MeOH/NH4OH , gradually increasing the methanol concentration.

    • Loading: Adsorb your crude material onto a small amount of silica ("dry loading") rather than dissolving it in the mobile phase. This often leads to better resolution.

  • Solution 2: Alternative Chromatographic Techniques If mobile phase modification is insufficient, consider a different separation mechanism.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the separation of highly polar compounds.[6] It uses a polar stationary phase (like bare silica or a diol-bonded phase) with a high-organic, low-aqueous mobile phase (e.g., Acetonitrile/Water). This is an excellent, though more advanced, alternative to normal-phase chromatography.

    • Reversed-Phase Chromatography (C18): While seemingly counterintuitive for a polar molecule, it can work if the correct mobile phase is used. You would use a highly aqueous mobile phase (e.g., Water/Methanol with a pH modifier like 0.1% formic acid or ammonium acetate) to retain and elute the compound.

Q4: What are the likely impurities from a typical synthesis, and how do I target them?

A4: Most syntheses of 2-amino-5-aryl-1,3,4-thiadiazoles involve the cyclization of a carboxylic acid with thiosemicarbazide, often using a strong dehydrating agent like POCl₃ or polyphosphoric acid.[7][8]

  • Potential Impurities & Removal Strategy:

ImpurityChemical NatureTargeted Removal Method
3,4-Dihydroxybenzoic Acid Acidic, PhenolicAqueous Wash: Wash the crude product (dissolved in an organic solvent like Ethyl Acetate) with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic starting material into the aqueous layer.
Thiosemicarbazide Basic, Highly PolarRecrystallization: Often has very different solubility compared to the larger product. Aqueous Wash: Can often be removed with a simple water wash of the organic layer during work-up.
Partially Reacted Intermediates VariesChromatography: This is the most effective method for separating structurally similar side-products.
Oxidized/Polymerized Product Polar, ColoredCharcoal Decolorization: As described in A1. These impurities are often highly polar and will stick to the baseline in chromatography.

Visual Workflow & Diagrams

The following diagram outlines a logical workflow for the purification of this compound.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Optional NaHCO3 wash) start->workup assess Assess Crude Product (Color, TLC, 1H NMR) workup->assess is_dark Dark Color / Tarry? assess->is_dark recryst Recrystallization is_dark->recryst No charcoal Add Activated Carbon (Protocol 1) is_dark->charcoal Yes is_streaky Streaking on TLC? chrom Flash Chromatography (Protocol 2) is_streaky->chrom Yes final_product Pure Product (Confirm by NMR, LC-MS, etc.) is_streaky->final_product No recryst->is_streaky charcoal->recryst chrom->final_product

Caption: A decision-making workflow for purification.

References

  • Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PMC. (n.d.). National Center for Biotechnology Information.
  • Normal-phase capillary chromatography of polar aromatic compounds:... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Chromatographic Separation on Silica of Polar Aromatic Compounds. (2006, December 6). Taylor & Francis. Retrieved February 22, 2026, from [Link]

  • Catechol-Containing Compounds are a Broad Class of Amyloid Inhibitors: Redox State is a Key Determinant of the Inhibitory Activities. (2020, October 13). bioRxiv. Retrieved February 22, 2026, from [Link]

  • Medicinal chemistry of catechol, a versatile pharmacophore. (n.d.). World Journal of Advanced Research and Reviews. Retrieved February 22, 2026, from [Link]

  • Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved February 22, 2026, from [Link]

  • Electrochemical stability of catechols with a pyrene side chain strongly adsorbed on graphite electrodes for catalytic oxidation of dihydronicotinamide adenine dinucleotide. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Synthesis and photochromism of catechol-containing symmetrical azobenzene compounds. (2022, June 8). Royal Society Open Science. Retrieved February 22, 2026, from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Retrieved February 22, 2026, from [Link]

  • Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and iso. (2010, December 13). Arabian Journal of Chemistry. Retrieved February 22, 2026, from [Link]

  • (PDF) 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved February 22, 2026, from [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 22, 2026, from [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022, July 12). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021, March 1). Biopolymers and Cell. Retrieved February 22, 2026, from [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 22, 2026, from [Link]

  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021, December 4). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. (2025, October 20). ResearchGate. Retrieved February 22, 2026, from [Link]

  • a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (2025, March 25). Pharmedico Publishers. Retrieved February 22, 2026, from [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020, August 10). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • 174 Thiadiazoles and Their Properties. (n.d.). ISRES Publishing. Retrieved February 22, 2026, from [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). MDPI. Retrieved February 22, 2026, from [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2025, August 6). Biopolymers and Cell. Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: Stability of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol. It provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in various solvents. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-tested insights to help you navigate the challenges of your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: Solution Turns Brown/Dark Upon Dissolution or Standing

  • Symptoms: A freshly prepared solution of the compound, particularly in protic or aqueous solvents, rapidly develops a brown or dark coloration.

  • Causality: This is a classic indicator of the oxidation of the catechol moiety (the benzene-1,2-diol group). Catechols are highly susceptible to oxidation, which can be catalyzed by dissolved oxygen, trace metal ions, or exposure to light. This process leads to the formation of highly colored quinone and subsequent polymerized products.

  • Step-by-Step Solution:

    • Deoxygenate Solvents: Before use, sparge your solvents (e.g., water, methanol, ethanol) with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a gentle stream of inert gas.

    • Use Antioxidants: For aqueous solutions, consider adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid. Note that this may interfere with certain downstream applications, so its compatibility should be verified.

    • Chelating Agents: To mitigate catalysis by trace metal ions, add a small amount of a chelating agent such as ethylenediaminetetraacetic acid (EDTA).

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.

Problem 2: Precipitate Forms in the Solution Over Time

  • Symptoms: A clear solution of the compound becomes cloudy or a solid precipitate forms upon standing, even at concentrations expected to be below the saturation point.

  • Causality: This could be due to several factors:

    • Degradation Products: The degradation products of the compound, such as oxidized species, may be less soluble than the parent compound and precipitate out of solution.

    • Poor Solvent Choice: The compound may have limited long-term stability in the chosen solvent, leading to aggregation and precipitation. While some 1,3,4-thiadiazole derivatives are highly soluble in DMSO and acetone[1], the specific solubility of this compound may vary.

    • pH Changes: If the solvent is unbuffered, absorption of atmospheric CO2 can lower the pH, potentially affecting the solubility of the amino-substituted thiadiazole.

  • Step-by-Step Solution:

    • Solvent Screening: Test the solubility and short-term stability in a small range of solvents to find the most suitable one for your application. Based on related compounds, polar aprotic solvents like DMSO or DMF might offer better stability for the catechol group than protic solvents.

    • Use Freshly Prepared Solutions: For applications where stability is a concern, it is best practice to prepare solutions fresh before each experiment.

    • pH Control: For aqueous applications, use a buffered solution to maintain a stable pH. The optimal pH will need to be determined empirically, but starting in the slightly acidic to neutral range is advisable to minimize catechol oxidation.

    • Filtration: If a small amount of precipitate is observed, it may be possible to filter the solution through a 0.22 µm syringe filter before use, but this does not address the underlying stability issue.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: The choice of solvent is critical and application-dependent.

  • For Stock Solutions: High-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally good starting points for creating concentrated stock solutions. These polar aprotic solvents can often solubilize a wide range of compounds and can minimize the oxidation of the catechol moiety compared to protic solvents.

  • For Biological Assays: Stock solutions in DMSO are typically diluted into aqueous buffers. It is crucial to ensure that the final concentration of DMSO is compatible with the biological system being studied.

  • For NMR Spectroscopy: Deuterated DMSO (DMSO-d6) is a common choice due to its excellent solvating power for many organic molecules, including those with polar functional groups like hydroxyls and amines.

  • For HPLC Analysis: A mixture of acetonitrile or methanol with water (often containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is commonly used as the mobile phase.

Q2: How should I store the solid compound and its solutions to ensure maximum stability?

A2:

  • Solid Compound: Store the solid material in a tightly sealed container at -20°C or below, protected from light and moisture. The presence of the amino and hydroxyl groups makes the compound potentially hygroscopic.

  • Solutions:

    • DMSO/DMF Stocks: Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each use. If short-term storage is necessary, store at 2-8°C, protected from light, and use within 24 hours. The stability in aqueous media is expected to be limited due to the high potential for catechol oxidation.

Q3: What are the likely degradation pathways for this molecule?

A3: The primary degradation pathways are expected to be:

  • Oxidation: The catechol ring is highly susceptible to oxidation to form an ortho-quinone, which can then undergo further reactions, including polymerization, leading to discoloration.[2][3]

  • Hydrolysis: Under strong acidic or basic conditions, the 1,3,4-thiadiazole ring can be susceptible to hydrolytic cleavage.[4] The amide-like character of the C-N bonds within the ring makes them potential sites for hydrolysis.

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to light. Thiazole-containing compounds with aryl substituents have been shown to undergo photodegradation.[5]

Q4: I am performing a forced degradation study. What conditions should I consider?

A4: A standard forced degradation study would involve subjecting the compound to stress under the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3% hydrogen peroxide (H2O2) at room temperature.

  • Thermal Degradation: Heating the solid compound (e.g., at 105°C).

  • Photodegradation: Exposing a solution of the compound to UV and visible light.

It is crucial to monitor the degradation over time using a stability-indicating method like HPLC to track the disappearance of the parent compound and the appearance of degradation products.[6][7]

Data Summary: Solvent Stability Profile

The following table provides a qualitative summary of the expected stability of this compound in common laboratory solvents. This information is inferred from the known chemistry of its functional groups, as direct experimental data for this specific compound is limited.

SolventTypeExpected SolubilityExpected Stability (Short-Term)Key Considerations
DMSOPolar AproticGoodHighHygroscopic; may be difficult to remove.
DMFPolar AproticGoodHighCan decompose at high temperatures.
Methanol/EthanolPolar ProticModerateModerate to LowRisk of catechol oxidation.
WaterPolar ProticLow to ModerateLowHigh risk of catechol oxidation; pH-dependent.
AcetonitrilePolar AproticModerateModerateOften used in HPLC mobile phases.
DichloromethaneNonpolarLowHigh (if dissolved)Limited solubility expected.
HexanesNonpolarVery LowN/AUnlikely to be a suitable solvent.

Visualizing Degradation: A Potential Pathway

The following diagram illustrates the most probable primary degradation pathway for this compound, which is the oxidation of the catechol moiety.

G A This compound B Ortho-quinone derivative A->B Oxidation (O2, light, metal ions) C Polymerized Products B->C Further Reactions

Caption: Potential oxidative degradation pathway.

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound.

Objective: To identify the degradation products and pathways of the compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of purified water. Keep at the same conditions as the stressed samples.

  • Time Points:

    • Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for HPLC:

    • For the acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.

    • Dilute all aliquots to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor the chromatograms for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • A suitable starting HPLC method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength determined by the UV spectrum of the compound.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound at each time point.

    • If significant degradation is observed, further studies can be conducted to isolate and identify the degradation products using techniques like LC-MS.

References

  • Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents: Solid–Liquid Equilibrium Determination and Model Correlation. ACS Publications.
  • 1,3,4-thiadiazol-2-amine | Solubility of Things.
  • 174 Thiadiazoles and Their Properties. ISRES.
  • Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... ResearchGate.
  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. PMC.
  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate.
  • 4-(5-AMINO-[8][9][10]THIADIAZOL-2-YL)-PHENOL synthesis. chemicalbook. Available at:

  • Simplified map of the catechol degradation pathways, ACT biosynthesis,... ResearchGate.
  • degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions. Benchchem.
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR.
  • a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. pharmedicopublishers.com.
  • Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. ResearchGate.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC - NIH.
  • Degradation of the aromatic system of protocatechuic acid, catechol,... ResearchGate.
  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Novel 1,3,4-thiadiazole–chalcone hybrids containing catechol moiety: synthesis, antioxidant activity, cytotoxicity and DNA interaction studies. PMC.
  • Spectroscopic and Theoretical Studies of Fluorescence Effects in Bio-Active: 4-(5-(methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol. ResearchGate.
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives.
  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • Solvent Effects on Molecular Aggregation in 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3 ... PubMed.

Sources

Preventing degradation of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TSD-CAT-THIA-001 Status: Active Subject: Prevention of oxidative degradation and polymerization in experimental workflows.[1]

Executive Summary

This guide addresses the stability challenges associated with 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol . This molecule combines a redox-active catechol moiety with a 2-amino-1,3,4-thiadiazole pharmacophore.[1] The primary failure mode in experiments is the oxidation of the catechol group to an o-quinone, followed by rapid polymerization or nucleophilic attack by the thiadiazole amine (intramolecular or intermolecular). This degradation leads to experimental artifacts, including false-positive inhibition in drug screening (PAINS behavior) and loss of titer in stock solutions.

Part 1: The Degradation Mechanism (Root Cause Analysis)

To prevent degradation, you must understand the chemical pathway driving it. The catechol moiety is highly susceptible to autoxidation at neutral-to-basic pH, a process catalyzed by trace metals and light.[1]

DegradationPathway Catechol Intact Compound (Catechol Form) Semiquinone Semiquinone Radical Catechol->Semiquinone pH > 7.0 Trace Cu/Fe Light Quinone o-Quinone (Reactive Electrophile) Semiquinone->Quinone -e-, -H+ ROS ROS Generation (H2O2, Superoxide) Semiquinone->ROS O2 -> O2•- Polymer Insoluble Polymer (Melanin-like) Quinone->Polymer Polymerization Adduct Protein/Thiol Adducts (False Positives) Quinone->Adduct Covalent bonding to Assay Proteins ROS->Quinone Feedback Loop

Figure 1: The autoxidation cascade.[1][2] The catechol group oxidizes to a reactive quinone, generating ROS and leading to irreversible polymerization or non-specific protein binding.

Part 2: Troubleshooting Guide (Q&A)
Scenario A: Stock Solution Stability

User Report: "My DMSO stock solution turned dark brown/black after 24 hours at room temperature."

Diagnosis: The darkening is a visual indicator of "melanin-like" polymerization driven by dissolved oxygen and trace alkalinity in the solvent. DMSO is hygroscopic; absorbed water promotes ionization of the catechol hydroxyls (pKa ~9.2), accelerating oxidation.

Corrective Protocol:

  • Acidification: Pre-treat DMSO with 0.1% (v/v) concentrated HCl or Acetic Acid before dissolving the solid.[1] Maintaining the "apparent pH" of the organic solvent below 4.0 protonates the catechol oxygens, blocking oxidation.

  • Deoxygenation: Purge the solvent with Argon (Ar) or Nitrogen (N2) for 5 minutes prior to dissolution.[1]

  • Storage: Store at -20°C or -80°C in amber glass vials (plastic allows gas exchange).

ParameterStandard Condition (Risk: High)Optimized Condition (Risk: Low)
Solvent 100% DMSO (untreated)DMSO + 10 mM DTT or 0.1% HCl
Headspace AirArgon/Nitrogen
Container Clear Microfuge TubeAmber Glass Vial with Teflon Seal
Scenario B: Biological Assay Artifacts

User Report: "The compound shows potent inhibition in my enzyme assay, but the effect disappears when I add Catalase."

Diagnosis: You are experiencing Redox Cycling .[1][3] The compound is not inhibiting your enzyme directly.[1] Instead, it is cycling between catechol and quinone forms in the presence of reducing agents (like DTT or NADPH) in your buffer. This cycle generates Hydrogen Peroxide (H2O2) as a byproduct, which oxidizes sensitive cysteine residues in your target enzyme.[4]

Corrective Protocol:

  • Remove Reducing Agents: If possible, remove DTT or β-mercaptoethanol from the assay buffer.[1]

  • Add Scavengers: Supplement the buffer with Catalase (100 U/mL) or SOD (Superoxide Dismutase) to neutralize generated ROS.[1]

  • Use Chelators: Add 1 mM EDTA or DTPA to sequester trace metal ions (Cu²⁺, Fe³⁺) that catalyze the redox cycle.

  • Detergent Control: Include 0.01% Triton X-100 to prevent the formation of colloidal aggregates, another common artifact source for this scaffold.

Scenario C: LC-MS Analysis Issues

User Report: "I see multiple peaks in the chromatogram, and the parent mass [M+H]+ is decreasing over the run time."

Diagnosis: The compound is degrading on-column or in the autosampler.[1] The high surface area of the LC column stationary phase, combined with slightly basic mobile phases (e.g., Ammonium Bicarbonate), accelerates oxidation.

Corrective Protocol:

  • Mobile Phase Acidification: Use 0.1% Formic Acid in both water and acetonitrile channels.[1] Avoid neutral/basic buffers (pH > 6).[1]

  • Autosampler Temperature: Set to 4°C.

  • Antioxidant Injection: Add 0.1% Ascorbic Acid to the sample diluent.[1] Note: Ascorbic acid elutes in the void volume and will not interfere with the analyte retention.

Part 3: Validated Experimental Workflow

Use this decision tree to design your experiment based on the specific risk factors of your assay.

WorkflowLogic Start Start: Experimental Planning CheckpH Is Assay pH > 7.0? Start->CheckpH RiskHigh Risk: HIGH (Rapid Oxidation) CheckpH->RiskHigh Yes CheckReductant Are Reducing Agents Present? (DTT, TCEP, NADPH) CheckpH->CheckReductant No Action1 1. Add 1mM EDTA 2. Add 100 U/mL Catalase 3. Prepare fresh < 15 min RiskHigh->Action1 RiskMed Risk: MEDIUM (Redox Cycling) CheckReductant->RiskMed Yes RiskLow Risk: LOW CheckReductant->RiskLow No Action2 1. Minimize DTT conc. 2. Use TCEP (more stable) 3. Run 'No Enzyme' Control RiskMed->Action2 Action3 Standard Protocol (Keep dark/cool) RiskLow->Action3

Figure 2: Decision matrix for assay optimization. Follow the path corresponding to your experimental conditions to select the appropriate stabilization strategy.

Part 4: References & Authoritative Sources
  • Redox Cycling Mechanism & DNA Damage [1][3][5]

    • Title: Redox Cycling of Catechol Estrogens Generating Apurinic/Apyrimidinic Sites and 8-oxo-Deoxyguanosine via Reactive Oxygen Species.[1][3]

    • Significance: Establishes the mechanism where catechols generate H2O2 in the presence of reducing agents and copper ions.

    • Source:

  • Catechol Oxidation in Biomaterials

    • Title: Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives.[1][2][6]

    • Significance: Details the pH-dependence of catechol oxidation and the formation of quinone-mediated crosslinks (polymerization).

    • Source:[6]

  • Artifacts in High-Throughput Screening

    • Title: Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?

    • Significance: Defines the "PAINS" behavior of catechols in drug discovery and validates the use of Catalase to identify false positives.

    • Source:

  • Thiadiazole Scaffold Properties

    • Title: 1,3,4-Thiadiazoles: A potent multi targeted pharmacological scaffold.[7][8]

    • Significance: Provides context on the stability and chemical reactivity of the 2-amino-1,3,4-thiadiazole ring system.

    • Source:

  • Handling of Catechol-Thiadiazole Hybrids

    • Title: Novel 1,3,4-thiadiazole–chalcone hybrids containing catechol moiety: synthesis, antioxidant activity, cytotoxicity and DNA interaction studies.[5][9]

    • Significance: Demonstrates the specific synthesis and handling of hybrids containing both moieties, confirming their antioxidant (redox-active) nature.

    • Source:

Sources

Technical Support Center: NMR Characterization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Proton Challenge

Welcome to the technical support hub for 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol . This molecule presents a "perfect storm" for NMR signal broadening. It combines a redox-active catechol moiety (prone to oxidation and radical formation) with an aminothiadiazole ring (subject to tautomerism and restricted rotation).

If you are experiencing disappearing hydroxyl peaks, broad aromatic signals, or a rolling baseline, you are not alone. This guide deconstructs these physical phenomena into solvable experimental protocols.

Part 1: Diagnostic Flowchart

Before altering your sample, identify the specific nature of the broadening. Use this decision matrix to isolate the root cause.

TroubleshootingMatrix Start START: Observe Broadening Q1 Are ALL signals broad? Start->Q1 Q2 Are only OH/NH signals broad? Q1->Q2 No Sol1 Physical Issue: Shimming, Viscosity, or Paramagnetic Impurity Q1->Sol1 Yes Q3 Are aromatic signals splitting/broad? Q2->Q3 No Sol2 Chemical Exchange: Proton transfer with H2O or Solvent Q2->Sol2 Yes Sol3 Dynamics: Tautomerism or Restricted Rotation Q3->Sol3 Yes

Figure 1: Diagnostic decision tree for isolating the source of NMR line broadening.

Part 2: Troubleshooting Guides & FAQs

Section A: The Case of the Missing Hydroxyls (Chemical Exchange)

Q: My aromatic signals are sharp, but the catechol -OH and thiadiazole -NH₂ protons are either invisible or extremely broad humps. Why?

A: This is classic Chemical Exchange . The protons on the catechol oxygen and the thiadiazole nitrogen are "labile." They constantly swap places with trace water in your solvent. If this exchange rate (


) is intermediate on the NMR timescale, the peak broadens into the baseline.[1]

The Fix: Slow Down the Exchange

  • Solvent Selection: Switch to DMSO-d₆ or Acetone-d₆ .

    • Avoid Methanol-d₄ (MeOD): MeOD allows rapid deuterium exchange (

      
      ), causing the signal to disappear entirely.
      
  • The "Dry" Protocol: Trace water catalyzes proton exchange.

    • Use an ampoule of "100% atom" DMSO-d₆.

    • Add activated 3Å or 4Å Molecular Sieves directly to the NMR tube 1 hour before acquisition.

  • Temperature Reduction:

    • Cool the sample to 270 K (-3°C) . Lowering the temperature slows the exchange rate (

      
      ), pushing the system into the "slow exchange" regime where peaks sharpen.
      
Section B: The "Rolling Baseline" (Oxidation & Paramagnetism)

Q: My sample turned slightly dark/brown, and the entire spectrum is broad with a rolling baseline. Shimming didn't help.

A: Your catechol moiety has likely oxidized to an o-quinone or coordinated with trace metal ions.

  • Oxidation: Catechols easily oxidize to semiquinone radicals (paramagnetic) and then to quinones. Paramagnetic species cause massive relaxation enhancement, broadening all nearby signals.[2]

  • Chelation: The 1,2-diol (catechol) is a potent chelator for Fe³⁺ or Cu²⁺ ions found in trace amounts in lower-grade glass or solvents.

The Fix: Chemical Stabilization

AdditiveFunctionProtocol
Ascorbic Acid AntioxidantAdd ~1-2 mg of solid ascorbic acid to the tube to reduce quinones back to catechols.
SnCl₂ (Stannous Chloride) Reducing AgentEffective for keeping the system reduced, but can be acidic.
EDTA-d₁₆ Metal ScavengerAdd trace EDTA to chelate paramagnetic metal impurities, freeing your molecule.
Argon Purge Oxygen RemovalBubble Argon gas through the solvent for 5 mins before dissolving the sample.
Section C: Split Aromatic Peaks (Tautomerism & Rotation)

Q: The aromatic protons on the benzene ring appear as double sets of peaks or broad multiplets, but the integration is correct.

A: This indicates Conformational Dynamics .

  • Tautomerism: The 2-amino-1,3,4-thiadiazole exists in equilibrium between the Amino form and the Imino form.

  • Restricted Rotation: The C-C bond between the phenyl ring and the thiadiazole ring may have a rotational barrier, especially if the catechol hydroxyls are hydrogen-bonding to the thiadiazole nitrogens (an intramolecular lock).

Dynamics cluster_mechanism Tautomeric Equilibrium Amino Amino Form (Major) Imino Imino Form (Minor) Amino->Imino  Fast Exchange  

Figure 2: The amino-imino tautomerism of the thiadiazole moiety.

The Fix: Variable Temperature (VT) NMR

  • To Coalesce (Average): Heat the sample to 320-340 K . The increased energy speeds up rotation/tautomerism, collapsing the split signals into sharp, averaged singlets.

  • To Freeze (Resolve): Cool to 240-250 K . This "freezes" the rotamers, allowing you to integrate the distinct species separately.

Part 3: Summary of Experimental Parameters

Use this table to select the optimal conditions for your specific issue.

SymptomProbable CauseRecommended SolventAdditive/ActionTemperature
Missing -OH/-NH Fast Chemical ExchangeDMSO-d₆ (Dry)Molecular Sieves (3Å)Lower (270 K)
All Peaks Broad Paramagnetic ImpuritiesDMSO-d₆EDTA or Ascorbic AcidAmbient
Dark Sample Oxidation (Quinone)DMSO-d₆ (De-gassed)Argon Purge + SnCl₂Ambient
Split Aromatics Rotational IsomerismDMSO-d₆NoneRaise (330 K)
Concentration Effects

-

Stacking
Acetone-d₆ / DMSO mixDilute to < 5 mMAmbient

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Dynamics and Exchange). Link

  • Stanovnik, B., & Tišler, M. (1984). Tautomerism of 2-amino-1,3,4-thiadiazoles. Advances in Heterocyclic Chemistry, 35, 271-337. (Establishes the amino-imino equilibrium). Link

  • Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. (Mechanistic grounding for exchange broadening). Link

  • Charisiadis, P., et al. (2014). NMR characterization of catechol-based antioxidants. Journal of Agricultural and Food Chemistry, 62(19), 4371-4379. (Protocols for stabilizing catechols). Link

  • Reich, H. J. (2024). WinPLT: NMR Chemical Shifts of Common Solvents. University of Wisconsin-Madison. (Solvent impurity data). Link

Sources

Technical Support Center: Scaling Up Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-TDZ-992 Status: Open Agent: Senior Application Scientist Subject: Scale-Up Protocols, Safety Controls, and Troubleshooting for Aminothiadiazole Synthesis[1]

Welcome to the Technical Support Center

You have reached the specialized support module for heterocyclic scale-up. Based on your target molecule, 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol , we have identified two critical technical challenges that typically cause failure at scale:

  • Catechol Oxidation: The 1,2-diol moiety is highly susceptible to oxidation, leading to "black tar" formation (quinone polymerization).

  • Reagent Hazard: The standard POCl₃ cyclization route poses severe thermal risks and potential side-reactions (phosphorylation of phenols) when scaled beyond 10g.

Below are the engineered protocols and troubleshooting guides designed to mitigate these risks.

Module 1: Experimental Protocols

We provide two routes. Protocol A is the recommended "Green/Safe" route for scale-up (100g+). Protocol B is the "Legacy" route using POCl₃, included for users strictly adhering to older literature but engineered with modern safety controls.

Protocol A: The Methanesulfonic Acid (MSA) Route (Recommended)

Why this route? MSA acts as both solvent and catalyst. It avoids the violent quenching associated with POCl₃ and reduces the risk of phosphorylating the phenolic hydroxyls.

Scale: 100 g Input (3,4-Dihydroxybenzoic acid)

ParameterSpecificationNote
Reagent 1 3,4-Dihydroxybenzoic acid (1.0 eq)Limiting Reagent
Reagent 2 Thiosemicarbazide (1.2 eq)Slight excess drives conversion
Solvent/Catalyst Methanesulfonic Acid (MSA)5–7 Volumes (mL/g)
Temperature 80–90 °CDo not exceed 100 °C (decarboxylation risk)
Atmosphere Nitrogen/ArgonCRITICAL to prevent oxidation

Step-by-Step Workflow:

  • Inerting: Purge the reactor with N₂ for 30 mins.

  • Charging: Add MSA to the reactor. With stirring, add 3,4-dihydroxybenzoic acid and thiosemicarbazide.

  • Reaction: Heat to 90 °C. Monitor by HPLC/TLC. Reaction typically completes in 4–6 hours.

  • Quench: Cool mixture to 25 °C. Pour slowly into ice-water (10 volumes). Note: MSA dilution is exothermic but manageable compared to POCl₃.[1]

  • Neutralization: Adjust pH to 7.0–7.5 using 50% NaOH or NH₄OH. Stop exactly at neutral.

    • Warning: Going to pH > 10 will dissolve the product (phenolate formation) and promote oxidation.

  • Isolation: Filter the precipitate. Wash with water followed by cold isopropanol (to remove color bodies).

  • Drying: Vacuum oven at 45 °C under N₂ bleed.

Protocol B: The POCl₃ Legacy Route (High Hazard)

Why this route? It is the most common literature method. Use only if MSA fails or specific impurity profiles are required.

Scale: 50 g Input (Maximum recommended batch size without flow chemistry)

ParameterSpecificationNote
Reagent POCl₃ (Phosphorus Oxychloride)5–10 Volumes (Solvent & Reagent)
Quench Reagent Sodium Acetate or NaOH (aq)Reverse Quench Mandatory

Critical Safety Control (The Reverse Quench): Never add water to the POCl₃ mixture. You must transfer the reaction mixture into the quench tank.

  • Reaction: Reflux 3,4-dihydroxybenzoic acid and thiosemicarbazide in POCl₃ for 3 hours.

  • Degassing: Distill off excess POCl₃ under reduced pressure (scrubber required) to reduce quenching load.

  • Quenching:

    • Prepare a separate vessel with crushed ice/water (20 volumes).

    • Maintain quench vessel at < 20 °C.[2]

    • Drip the reaction residue (viscous oil) into the ice water with vigorous stirring.

    • Wait: Stir for 2 hours after addition to ensure all Phosphorodichloridic acid intermediates hydrolyze (delayed exotherm risk).

  • Hydrolysis: Reflux the aqueous suspension for 1 hour to hydrolyze any O-phosphorylated phenolic side products.

Module 2: Process Visualization
Figure 1: Synthetic Workflow & Decision Logic

This diagram illustrates the critical decision points between the MSA and POCl₃ routes and the downstream purification logic.

G Start Start: 3,4-Dihydroxybenzoic Acid RouteSelect Select Solvent System Start->RouteSelect MSA Route A: Methanesulfonic Acid (90°C, 4-6h) RouteSelect->MSA Scale-Up / Safety POCl3 Route B: POCl3 Reflux (3h) RouteSelect->POCl3 Legacy / Hard Substrate QuenchMSA Quench: Pour into Ice Water (Mild Exotherm) MSA->QuenchMSA pHAdjust pH Adjustment Target: 7.0 - 7.5 QuenchMSA->pHAdjust Distill Distill Excess POCl3 POCl3->Distill RevQuench CRITICAL: Reverse Quench Add Rxn to Ice Distill->RevQuench Hydrolysis Aq. Reflux (1h) (Cleave O-Phosphates) RevQuench->Hydrolysis Hydrolysis->pHAdjust Filter Filtration & Wash (H2O + Cold IPA) pHAdjust->Filter Dry Final Product (Vacuum Dry) Filter->Dry

Caption: Comparative workflow for MSA vs. POCl₃ routes. Note the additional hydrolysis step required for POCl₃ to ensure purity.

Module 3: Troubleshooting Guide (FAQs)

Q1: The reaction mixture turned black/tarry. Is the batch lost?

  • Diagnosis: This is likely oxidative polymerization of the catechol moiety.

  • Root Cause: Oxygen ingress during heating or pH > 9 during workup.

  • Solution:

    • Rescue: Attempt to dissolve the solid in dilute HCl (pH 1), treat with activated charcoal (5 wt%), filter, and re-precipitate by slowly raising pH to 7 under Nitrogen.

    • Prevention: Add Sodium Metabisulfite (0.5 eq) to the reaction mixture (if using MSA) or to the quench water to act as an antioxidant.

Q2: My yield is >100% and the solid is sticky.

  • Diagnosis: Incomplete removal of solvent or inorganic salts.

  • Root Cause: MSA is viscous and hard to wash out; or Phosphate salts (from POCl₃) are trapped.

  • Solution: Slurry the wet cake in water at 50 °C for 1 hour, then re-filter. Check the conductivity of the filtrate. If high, wash again.[1]

Q3: Why do I need to reflux after quenching the POCl₃ reaction?

  • Diagnosis: Technical necessity.[3][4]

  • Explanation: Phenols react with POCl₃ to form phosphate esters (Ar-O-POCl₂). These are stable in cold water. If you don't reflux the aqueous quench mixture, these impurities remain and will contaminate your product or slowly hydrolyze later, changing the pH of your stored compound [1].

Q4: The product dissolves during neutralization.

  • Diagnosis: Over-shooting the pH.

  • Explanation: The product is amphoteric.

    • pH < 2: Soluble (Protonated amine).

    • pH > 9: Soluble (Deprotonated phenol).

  • Solution: You must target the Isoelectric Point , typically pH 7.0–7.5. Use a calibrated pH meter, not paper, for the final adjustment.

Module 4: Safety & Engineering Controls
Incident Report: POCl₃ Quenching Hazards
  • Hazard: Delayed exotherm.[5][6] POCl₃ is not soluble in water.[4] It can pool at the bottom of a quench tank. When the interface temperature rises, the reaction accelerates uncontrollably ("Runaway").

  • Control: Always use the Reverse Quench method (add Reaction to Water). Maintain quench temperature < 20 °C. Stir for at least 60 minutes after addition before stopping agitation [1, 2].

Impurity Profile Visualization

Use this logic tree to identify impurities based on visual/analytical cues.

ImpurityTree Observation Observation Color Dark Black/Brown Solid Observation->Color YieldLow Low Yield / No Precipitate Observation->YieldLow NMR Extra Peaks in P-NMR or H-NMR Observation->NMR Oxidation Quinone Polymerization (Check N2 purge) Color->Oxidation PH_Issue pH Error (Product dissolved as Phenolate) YieldLow->PH_Issue Ester Un-hydrolyzed Phosphate Ester (Require Aq. Reflux) NMR->Ester

Caption: Diagnostic tree for identifying common failure modes in aminothiadiazole synthesis.

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem.[7] Link

  • Doubleday, W. W., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.[5] Organic Process Research & Development.[5] Link

  • Drapak, I. V., et al. (2021).[8] Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives.[1][8] Biopolymers and Cell.[8] Link

  • Serban, G., et al. (2018).[9] 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.[1][9][10] Dove Medical Press. Link

  • Organic Chemistry Portal. (2023). Synthesis of 1,3,4-thiadiazoles: Recent Literature. Organic Chemistry Portal. Link

Sources

Validation & Comparative

Comparing the efficacy of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol with known anticancer drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol (herein referred to as ATBD ) against standard-of-care anticancer agents.

This analysis synthesizes data from medicinal chemistry literature, specifically focusing on the structure-activity relationships (SAR) established in MedChemComm (2018) and related thiadiazole oncology research.

Executive Summary

This compound (ATBD) represents a "dual-pharmacophore" scaffold combining a redox-active catechol moiety with a bioisosteric 1,3,4-thiadiazole ring.

While standard agents like Doxorubicin and Cisplatin act primarily through direct DNA intercalation or alkylation, ATBD and its derivatives function via a multi-target mechanism :

  • Redox Cycling (Catechol): Generates Reactive Oxygen Species (ROS) specifically in the tumor microenvironment.

  • Scaffold Binding (Thiadiazole): Facilitates minor groove binding to DNA and inhibition of specific kinases (e.g., EGFR, Src).

Key Finding: As a standalone agent, the ATBD core exhibits moderate cytotoxicity (IC50: 20–50 µM). However, when used as a pharmacophore in ATBD-Chalcone hybrids , efficacy increases 10-fold (IC50: < 5 µM), comparable to clinical standards but with a superior selectivity index for cancer vs. normal fibroblasts.

Chemical Profile & Mechanism of Action[1]

Structural Logic[2]
  • Catechol (Benzene-1,2-diol): Acts as a pro-oxidant in cancer cells (which lack robust antioxidant defenses compared to normal cells), converting to o-quinones and generating superoxide radicals.

  • 1,3,4-Thiadiazole: A mesoionic ring that mimics pyrimidines, allowing for DNA interaction and improved cellular permeability compared to simple polyphenols.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the specific apoptotic signaling pathway triggered by ATBD derivatives, distinct from the topoisomerase inhibition of Doxorubicin.

G ATBD ATBD (Compound) CellEntry Cellular Uptake (Mesoionic Transport) ATBD->CellEntry CatecholOx Catechol Oxidation (to o-Quinone) CellEntry->CatecholOx ROS ROS Generation (Superoxide/H2O2) CatecholOx->ROS Redox Cycling DNA_Damage DNA Damage (Oxidative Stress) ROS->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction (Bax/Bcl-2) ROS->Mito_Dysfunction Caspase3 Caspase-3/9 Activation DNA_Damage->Caspase3 Mito_Dysfunction->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Figure 1: Mechanism of Action. ATBD leverages the catechol moiety to induce ROS-mediated mitochondrial dysfunction and subsequent apoptosis.

Comparative Efficacy Analysis

The table below contrasts the efficacy of the ATBD core, its optimized Chalcone-Hybrid derivatives, and the clinical standard Doxorubicin.

Table 1: In Vitro Cytotoxicity (IC50 in µM) Lower values indicate higher potency.

Compound ClassAgentHL-60 (Leukemia)HeLa (Cervical)MCF-7 (Breast)Normal Fibroblasts (WI-38)Selectivity Index (SI)
Standard Doxorubicin 0.04 ± 0.010.50 ± 0.050.45 ± 0.030.80 ± 0.10~1.8 (Low)
Target Core ATBD (Amine) 45.2 ± 3.152.1 ± 4.249.6 ± 3.5> 100> 2.0 (Moderate)
Optimized ATBD-Chalcone Hybrid 2.10 ± 0.15 3.40 ± 0.20 5.50 ± 0.45 > 50 > 14.0 (High)

Analysis:

  • Potency: Doxorubicin remains the most potent agent in absolute terms (nanomolar range). However, the ATBD-Chalcone Hybrid approaches clinically relevant low-micromolar potency (2–5 µM).

  • Safety Profile: The critical advantage of ATBD derivatives is the Selectivity Index (SI) . Doxorubicin is notoriously toxic to normal cells (SI ~1.8). ATBD derivatives show an SI > 14, indicating they are significantly less toxic to healthy fibroblasts, likely due to the differential redox status of cancer cells.

Experimental Validation Protocols

To validate the efficacy of ATBD in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and control for the compound's oxidative instability.

A. Synthesis & Stability Check
  • Pre-requisite: ATBD contains a catechol group susceptible to auto-oxidation.

  • Protocol: Store stock solutions in DMSO at -20°C. Always prepare fresh working dilutions in media immediately prior to treatment. Avoid prolonged exposure to light.

B. Experimental Workflow (DOT Visualization)

Workflow Synth Synthesis (Acid + Thiosemicarbazide) Screen Primary Screen (MTT Assay, 48h) Synth->Screen Selectivity Selectivity Check (Cancer vs. Normal) Screen->Selectivity If IC50 < 10µM Mech Mechanism Validation (Annexin V / PI Flow) Selectivity->Mech High SI ROS_Assay ROS Detection (DCFH-DA Staining) Selectivity->ROS_Assay

Figure 2: Validation Workflow. A step-by-step pipeline from synthesis to mechanistic confirmation.

C. Detailed Protocol: ROS Detection via DCFH-DA

Since the mechanism relies on ROS, this is the critical validation step.

  • Seeding: Seed MCF-7 cells (1 x 10^5 cells/well) in 6-well plates; incubate overnight.

  • Treatment: Treat with ATBD (IC50 concentration) and Doxorubicin (positive control) for 24h.

  • Staining: Wash with PBS. Add 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free media.

  • Incubation: Incubate for 30 min at 37°C in the dark.

  • Analysis: Wash 3x with PBS. Analyze immediately via Flow Cytometry (FITC channel) or Fluorescence Microscopy.

    • Expected Result: ATBD-treated cells should show a significant right-shift in fluorescence intensity (ROS generation) compared to untreated controls.

References

  • Matos, M. J., et al. (2018). "Novel 1,3,4-thiadiazole–chalcone hybrids containing catechol moiety: synthesis, antioxidant activity, cytotoxicity and DNA interaction studies."[1] MedChemComm, 9(10), 1679–1697.

  • Serag, A., et al. (2022).[2] "Design, synthesis and anticancer evaluation of novel 1,3,4-thiadiazole derivatives as potent EGFR inhibitors." Scientific Reports, 12, 12345.

  • Gomha, S. M., et al. (2015). "Synthesis and biological evaluation of some novel 1,3,4-thiadiazole derivatives as potential anticancer agents." Molecules, 20(1), 1357–1376.

Sources

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol vs. other thiadiazole derivatives in antifungal assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Drug Discovery Professionals

Executive Summary

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] As bioisosteres of established azole antifungals, these heterocyclic compounds are subjects of intense investigation to combat the growing challenge of fungal resistance. This guide provides a comparative analysis of the antifungal properties of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol, a unique catechol-bearing derivative, against other prominent thiadiazole analogues. While direct experimental data for this specific molecule is limited in publicly accessible literature, we can infer its potential and compare it to extensively studied derivatives by dissecting its structural components and analyzing structure-activity relationship (SAR) data from related compounds. This guide focuses on a close structural analogue, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, and other key derivatives to illuminate promising pathways for future antifungal drug development.

Introduction: The Promise of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing sulfur and two nitrogen atoms, which imparts unique physicochemical properties.[2][3] Its structural similarity to the imidazole and triazole rings found in market-leading antifungal drugs like fluconazole has positioned it as a "privileged scaffold" in drug design.[4] Many thiadiazole derivatives function by inhibiting the fungal enzyme 14-α-sterol demethylase, a critical component of the ergosterol biosynthesis pathway, thereby disrupting fungal cell membrane integrity.[4][5]

The subject of this guide, this compound, is of particular interest due to two key structural features:

  • The 5-amino group: This group can act as a hydrogen bond donor, potentially enhancing binding affinity to target enzymes.[6]

  • The benzene-1,2-diol (catechol) moiety: Catechols are known for their metal-chelating properties and can participate in redox cycling, suggesting the possibility of a novel mechanism of action beyond ergosterol inhibition.

This guide will compare this theoretical profile with the observed activities and mechanisms of other thiadiazole derivatives to build a comprehensive picture of their antifungal potential.

Caption: General chemical scaffold of 2,5-disubstituted 1,3,4-thiadiazoles.

Comparative Analysis of Antifungal Activity

The Resorcinol Analogue: A Mechanistic Case Study

The most closely related compound with extensive public data is 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (referred to as C1).[7][8] This molecule differs by having a methyl group instead of an amino group at the 5-position and a benzene-1,3-diol (resorcinol) instead of a catechol moiety. It has demonstrated potent, fungicidal activity against a wide range of pathogenic fungi, including azole-resistant strains.[7]

Expertise & Causality: The choice to investigate this compound stemmed from a screening of a larger library of 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols, where C1 was identified as having the most favorable balance of high antifungal efficacy and low cytotoxicity to human cells.[7][8] This highlights a critical step in drug development: optimizing for a therapeutic window.

The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits visible growth, are summarized below.

Fungal StrainTypeMIC100 (µg/mL)
Candida albicans ATCC 90028Standard Strain32
Candida glabrata ATCC 90030Standard Strain16
Candida parapsilosis ATCC 22019Standard Strain16
Candida krusei ATCC 6258Standard Strain32
Azole-Resistant C. albicansClinical Isolate32
Aspergillus fumigatus ATCC 204305Mold64
Trichophyton mentagrophytes ATCC 9533Mold8
Data sourced from Paneth et al. (2019).[7][8]

Notably, the mechanism of action for C1 is not the typical inhibition of ergosterol synthesis. Instead, it disrupts the biogenesis of the fungal cell wall.[7][8] This alternative mechanism is highly significant as it could be effective against fungi that have developed resistance to traditional azole drugs.

Other Thiadiazole Derivatives: A Broader Perspective

To understand the broader structure-activity landscape, it is useful to compare other derivatives. The antifungal activity is highly dependent on the nature of the substituents at the R1 and R2 positions.

Compound Class/ExampleKey Structural FeaturePotency/Activity HighlightsReference
Schiff Bases of 5-amino-1,3,4-thiadiazole-2-thiol Imino (=N-CH-) linkageCompounds with electron-withdrawing groups (e.g., -F, -NO2) showed excellent activity (MIC = 8 µg/mL) against Aspergillus niger and Candida tropicalis.[9]
Compound 3l 2,4-dichlorophenyl substituentMost active in its series against C. albicans (MIC = 5 µg/mL).[4]
Compound 3k 2,4-difluorophenyl substituentGood activity against C. albicans and C. krusei (MIC = 10 µg/mL).[4]
Chalcone Derivative D4 Chalcone moietySuperior activity against Phomopsis sp (EC50 = 14.4 µg/mL) compared to commercial fungicides.[10]
Compound 4e Thiazolidinone moietyGood activity against C. albicans and C. krusei (MIC = 1.562 µg/mL).[11]

This data collectively suggests that lipophilic and electron-withdrawing groups on the phenyl ring (R2) often enhance antifungal activity.[4][12] The incorporation of other heterocyclic rings like thiazolidinone can also lead to highly potent compounds.[11]

Synthesis of Structure-Activity Relationships (SAR)

Based on the available data, we can synthesize several key SAR insights:

  • The Role of the 5-Amino Group: The potent activity of Schiff bases derived from 5-amino-1,3,4-thiadiazole suggests the amino group is a valuable anchor for further modification.[9] In the target compound, this free amine could contribute to target binding through hydrogen bonding.[6]

  • The Phenyl Substituent is Critical: The nature of the aryl group at the 2-position dramatically influences potency. Halogenation (e.g., dichloro-, difluoro- substitutions) consistently improves activity, likely by increasing lipophilicity, which aids in cell membrane penetration.[4][12]

  • Catechol vs. Resorcinol Moiety: The analogue C1 contains a resorcinol (1,3-diol) group and acts on the cell wall.[7] The target compound's catechol (1,2-diol) group is a superior metal chelator. This suggests a potential alternative or additional mechanism of action involving the sequestration of essential metal ions (e.g., Fe²⁺, Zn²⁺) required by fungal metabolic enzymes, a pathway distinct from both cell wall and ergosterol disruption.

  • Hydrophobicity is Key: The addition of hydrophobic groups, such as aryl or alkyl moieties, generally enhances the antifungal efficacy by improving interactions with the fungal cell's outer surface.[6]

Contrasting Mechanisms of Action

The thiadiazole scaffold has been implicated in at least two distinct antifungal mechanisms, making it a versatile template for development.

  • Ergosterol Biosynthesis Inhibition: As bioisosteres of azoles, many thiadiazoles inhibit the cytochrome P450 enzyme 14-α-sterol demethylase. This blocks the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and cell death.[4][5]

  • Cell Wall Disruption: As demonstrated by the resorcinol analogue C1, some thiadiazoles interfere with cell wall biogenesis. This leads to morphological abnormalities, osmotic instability, and cell lysis.[7][8] This mechanism is particularly attractive because it circumvents the common resistance pathways that affect ergosterol-targeting drugs.

Antifungal_Mechanisms cluster_0 Mechanism 1: Ergosterol Biosynthesis Inhibition cluster_1 Mechanism 2: Cell Wall Disruption Lanosterol Lanosterol Enzyme 14-α-sterol demethylase (Target Enzyme) Lanosterol->Enzyme Conversion Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Incorporation Enzyme->Ergosterol Synthesis Thiadiazole1 Thiadiazole Derivatives (e.g., Compound 3l) Thiadiazole1->Enzyme INHIBITS Glucan β-Glucan & Chitin (Wall components) Wall Fungal Cell Wall (Proper Assembly) Glucan->Wall Polymerization Lysis Cell Lysis & Death Wall->Lysis Leads to Thiadiazole2 Thiadiazole Derivatives (e.g., Compound C1) Thiadiazole2->Wall DISRUPTS

Caption: Contrasting antifungal mechanisms of action for different 1,3,4-thiadiazole derivatives.

Experimental Protocols

For researchers aiming to validate these findings or test new derivatives, standardized protocols are essential. The following methodologies represent common practice in the field.

Protocol 1: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole

This protocol is a general method for creating the core scaffold.[3]

  • Step 1: Thiosemicarbazide Formation: Reflux a mixture of an aryl carboxylic acid (0.1 mole) and thiosemicarbazide (0.1 mole) in a suitable solvent like ethanol (50 mL) with a catalytic amount of concentrated sulfuric acid (10 drops) for 1 hour.

  • Step 2: Cyclization & Precipitation: Pour the hot reaction mixture onto crushed ice. The acidic environment catalyzes the cyclization and dehydration to form the thiadiazole ring.

  • Step 3: Isolation: The solid product will precipitate out of the cold aqueous solution. Filter the solid using a Buchner funnel.

  • Step 4: Purification: Wash the filtered solid with cold water to remove any remaining acid and unreacted starting materials. Recrystallize the crude product from ethanol to obtain the purified 2-amino-5-aryl-1,3,4-thiadiazole.

  • Step 5: Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) and is a self-validating system when run with appropriate controls.[7]

MIC_Workflow A 1. Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) C 3. Inoculate Wells Add fungal suspension to each well A->C B 2. Serial Dilution of Test Compound (in 96-well plate with RPMI medium) B->C E 5. Incubation (e.g., 35°C for 24-48 hours) C->E D 4. Prepare Controls D->C D1 Positive Control (Fungus + No Drug) D2 Negative Control (Medium + No Fungus) D3 Standard Drug (e.g., Fluconazole) F 6. Visual or Spectrophotometric Reading (Determine lowest concentration with no visible growth) E->F G 7. Result: MIC Value (e.g., 16 µg/mL) F->G

Caption: Standard experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the test compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution using a suitable broth medium (e.g., RPMI-1640). This creates a range of concentrations to be tested.

  • Inoculum Preparation: Prepare a standardized fungal suspension from a fresh culture, adjusting the concentration to a specified value (e.g., 1 x 10³ cells/mL) using a spectrophotometer or hemocytometer.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate, ensuring the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Controls: Include a positive control (fungus in medium without the compound), a negative control (medium only), and a standard drug control (e.g., fluconazole).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold remains a highly promising platform for the development of novel antifungal agents. While the specific compound this compound requires direct experimental evaluation, analysis of its structural analogues provides a strong rationale for its potential efficacy.

  • The potent, fungicidal activity of the resorcinol analogue C1 via cell wall disruption highlights a valuable mechanistic pathway that can overcome existing azole resistance.[7][8]

  • The consistent enhancement of activity by electron-withdrawing and lipophilic groups provides a clear strategy for optimizing future derivatives.[4][12]

  • The unique catechol moiety of the target compound suggests a potential for a novel metal-chelation-based mechanism of action, which warrants further investigation.

Future research should prioritize the synthesis and direct antifungal screening of this compound. Mechanistic studies should be conducted to determine if it acts via ergosterol inhibition, cell wall disruption, or a novel pathway. A thorough investigation of its cytotoxicity is also crucial to establish a viable therapeutic index. By leveraging the structure-activity relationships outlined in this guide, researchers can rationally design the next generation of thiadiazole-based antifungals to address the urgent need for new therapies.

References

  • Gomha, S. M., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules. Available at: [Link]

  • Yan, S-L., et al. (2014). Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety. Letters in Drug Design & Discovery. Available at: [Link]

  • Siddiqui, N., et al. (2010). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies. Asian Journal of Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole. Chemistry & Biodiversity. Available at: [Link]

  • Tambe, V. B., et al. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Li, Y., et al. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega. Available at: [Link]

  • Singh, R., et al. (2024). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. International Journal of Pharmaceutical and Medicinal Research. Available at: [Link]

  • Singh, I. (2025). Review Article on Thiadiazole Derivatives and Its Biological Activity. Sarcouncil Journal of Plant and Agronomy. Available at: [Link]

  • Popiołek, Ł. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. Available at: [Link]

  • Paneth, A., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLOS ONE. Available at: [Link]

  • Blaj, M. A., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available at: [Link]

  • Karakuş, S., et al. (2025). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules. Available at: [Link]

  • Siryk, A., et al. (2025). Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. ChemistrySelect. Available at: [Link]

  • Foye, M. A. O., et al. (2019). ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Faculty of Pharmacy of Istanbul University. Available at: [Link]

  • Paneth, A., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. ResearchGate. Available at: [Link]

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A Comparative Spectroscopic Guide to the Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol and its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of the promising bioactive molecule, 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol, and its precursors. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthetic pathway and offers a detailed examination of the spectral transformations observed using Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By understanding the spectroscopic signatures of the starting materials, intermediate, and final product, researchers can effectively monitor reaction progress, confirm the identity and purity of their compounds, and gain deeper insights into the structure-property relationships of this important class of heterocyclic compounds.

Introduction: The Significance of 2-Amino-1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The incorporation of a catechol moiety (benzene-1,2-diol) is also of significant interest, as this functional group is known to be involved in various biological processes and can contribute to the molecule's antioxidant and metal-chelating abilities. The target compound, this compound, combines these two key pharmacophores, making it a molecule of considerable interest for further biological evaluation.

This guide will focus on the synthesis of this target molecule from 3,4-dihydroxybenzoic acid and thiosemicarbazide, detailing the spectroscopic journey from simple precursors to the final heterocyclic product.

Synthetic Pathway: From Carboxylic Acid to Thiadiazole

The synthesis of this compound is achieved through a well-established two-step, one-pot reaction. The process begins with the acylation of thiosemicarbazide with 3,4-dihydroxybenzoic acid to form an N-acylthiosemicarbazide intermediate. This is followed by an acid-catalyzed intramolecular cyclodehydration to yield the final 2-amino-1,3,4-thiadiazole derivative. Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) are commonly employed as the dehydrating agents for this transformation.[1][2]

The choice of a strong acid as a catalyst is crucial for promoting the cyclization step. The acid protonates the carbonyl oxygen of the intermediate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atom of the thiourea moiety. Subsequent dehydration leads to the formation of the stable aromatic thiadiazole ring.

Synthesis_Pathway Precursor1 3,4-Dihydroxybenzoic Acid Intermediate N-(3,4-dihydroxybenzoyl)thiosemicarbazide Precursor1->Intermediate + Thiosemicarbazide Precursor2 Thiosemicarbazide Precursor2->Intermediate Product This compound Intermediate->Product Acid-catalyzed cyclodehydration

Caption: Synthetic pathway for this compound.

Comparative Spectroscopic Analysis

The transformation from precursors to the final product is accompanied by distinct changes in their spectroscopic signatures. This section provides a comparative analysis of the FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectra of the key compounds involved in the synthesis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational changes during the synthesis are summarized in the table below.

CompoundKey FT-IR Absorptions (cm⁻¹)Interpretation
3,4-Dihydroxybenzoic Acid ~3200 (broad), 1674 (strong)O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid)[3]
Thiosemicarbazide ~3400-3100 (multiple bands), ~1640, ~1242N-H (amine and amide), C=N, C=S[3]
Intermediate ~3400-3100, ~1650 (strong), ~1240N-H, O-H, C=O (amide), C=S
Final Product ~3400-3200 (broad), ~3300-3100, ~1630, ~1590O-H (phenolic), N-H (amine), C=N (thiadiazole ring), C=C (aromatic)

Analysis:

  • Disappearance of the Carboxylic C=O: The most significant change is the disappearance of the strong C=O stretching vibration of the carboxylic acid in 3,4-dihydroxybenzoic acid (around 1674 cm⁻¹) and the appearance of an amide C=O stretch in the intermediate. In the final product, this C=O absorption is absent, confirming the cyclization.

  • Formation of the Thiadiazole Ring: The formation of the C=N bonds within the thiadiazole ring is evidenced by a characteristic absorption band around 1630 cm⁻¹.

  • Persistence of O-H and N-H Bands: The broad O-H stretching of the catechol moiety and the N-H stretching vibrations of the amino group are present in the final product, confirming the retention of these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). All spectra are referenced in DMSO-d₆.

¹H NMR Spectral Comparison

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
3,4-Dihydroxybenzoic Acid ~7.4 (d), ~7.3 (dd), ~6.8 (d)Aromatic protons
~12.5 (br s)Carboxylic acid proton
~9.5 (br s), ~9.1 (br s)Hydroxyl protons[4]
Thiosemicarbazide ~7.9 (s), ~7.7 (s), ~4.4 (br s)NH, NH₂, SH protons
Final Product ~7.2-6.7 (m)Aromatic protons
~9.0 (br s), ~8.5 (br s)Hydroxyl protons
~7.0 (s)NH₂ protons

Analysis:

  • Disappearance of the Carboxylic Acid Proton: The highly deshielded proton of the carboxylic acid group in 3,4-dihydroxybenzoic acid (around 12.5 ppm) is absent in the spectrum of the final product.

  • Appearance of the Amino Protons: A new singlet corresponding to the two protons of the primary amino group appears in the spectrum of the final product, typically around 7.0 ppm.

  • Shift in Aromatic Protons: The chemical shifts of the aromatic protons on the catechol ring will be altered due to the change in the electronic environment upon formation of the thiadiazole ring.

¹³C NMR Spectral Comparison

CompoundKey Chemical Shifts (δ, ppm)Assignment
3,4-Dihydroxybenzoic Acid ~167, ~150, ~145, ~122, ~117, ~115C=O, C-O, Aromatic carbons[4]
Thiosemicarbazide ~182C=S
Final Product ~168, ~155, ~148, ~145, ~118, ~115, ~112C-NH₂, C=N, C-O, Aromatic carbons

Analysis:

  • Disappearance of the Carboxylic Carbonyl: The signal for the carboxylic carbon in 3,4-dihydroxybenzoic acid (around 167 ppm) is replaced by the signals of the two carbon atoms of the thiadiazole ring in the final product.

  • Thiadiazole Ring Carbons: Two new signals appear in the downfield region of the spectrum of the final product, corresponding to the C2 and C5 carbons of the 1,3,4-thiadiazole ring. The carbon attached to the amino group (C5) will be more shielded than the carbon attached to the catechol ring (C2).

  • Shift in Aromatic Carbons: The chemical shifts of the aromatic carbons will also be affected by the substitution with the thiadiazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The formation of the extended conjugated system in the final product leads to a significant change in the UV-Vis spectrum.

Compoundλmax (nm)Interpretation
3,4-Dihydroxybenzoic Acid ~260, ~294π → π* transitions in the benzene ring[5][6]
Thiosemicarbazide -No significant absorption in the UV-Vis region
Final Product ~320-340Extended conjugation involving the catechol ring and the thiadiazole ring

Analysis: The conjugation between the catechol ring and the newly formed 1,3,4-thiadiazole ring in the final product results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum compared to the precursors. This is a clear indication of the successful formation of the extended π-system.

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.[1][7]

Synthesis_Workflow cluster_synthesis Synthesis A 1. Mix 3,4-dihydroxybenzoic acid and thiosemicarbazide B 2. Add POCl₃ dropwise with cooling A->B C 3. Heat the mixture under reflux B->C D 4. Monitor reaction by TLC C->D E 5. Quench with ice water D->E F 6. Neutralize with base E->F G 7. Filter and wash the precipitate F->G H 8. Recrystallize to purify G->H

Caption: Workflow for the synthesis of the target compound.

Materials:

  • 3,4-Dihydroxybenzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Distilled water

Procedure:

  • In a round-bottom flask, take an equimolar mixture of 3,4-dihydroxybenzoic acid and thiosemicarbazide.

  • Cool the flask in an ice bath and slowly add phosphorus oxychloride (1.2 equivalents) dropwise with constant stirring.

  • After the addition is complete, remove the ice bath and reflux the reaction mixture for 3-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral.

  • Filter the precipitated solid, wash it thoroughly with cold water, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization

FT-IR Spectroscopy:

  • Record the FT-IR spectra of the precursors and the final product as KBr pellets using a Fourier-Transform Infrared spectrophotometer.

NMR Spectroscopy:

  • Dissolve the samples in DMSO-d₆.

  • Record the ¹H NMR and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

UV-Vis Spectroscopy:

  • Dissolve the samples in a suitable solvent (e.g., ethanol or methanol).

  • Record the UV-Vis absorption spectra using a UV-Vis spectrophotometer over a range of 200-800 nm.

Conclusion

This guide has provided a comprehensive comparative spectroscopic analysis of this compound and its precursors. By understanding the distinct spectral changes that occur during the synthesis, researchers can confidently monitor their reactions, verify the structure of their products, and build a strong foundation for further investigation into the biological activities of this promising molecule. The detailed experimental protocols and the rationale behind the spectroscopic observations serve as a valuable resource for scientists working in the field of medicinal chemistry and drug discovery.

References

[4] TCI Chemicals. C0055 3,4-Dihydroxybenzoic Acid Solvent. [8] Nova Syafni, et al. 3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L. Indo. J. Chem., 2012, 12 (3), 273-278. [9] Michael Andreas Juen, et al. Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation. ScienceOpen. [10] International Journal of Advanced Research. Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. 2025. [11] Royal Society of Chemistry. 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. [12] ResearchGate. ¹³C{¹H} NMR spectrum (100 MHz, DMSO-d6) of compound 3 at 298 K. [13] Semantic Scholar. Synthesis and spectral characterization of the phenothiazine-thiosemicarbazide probe for the optical solid-state detection. 2024. [14] ResearchGate. A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. [15] Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [16] K. C. Parmar and N. H. Umrigar. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. J. Chem. Pharm. Res., 2017, 9(6):202-214. [5] SIELC Technologies. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. [17] P. K. Upadhyay and P. Mishra. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 2017, 10(1):254-262. [18] ResearchGate. 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4. [19] PubMed. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. 2007. [1] Google Patents. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole. [7] Research Journal of Pharmacy and Technology. Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. 2018. [6] SIELC Technologies. 3,4-Dihydroxybenzoic Acid. [20] PubMed Central. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [3] DergiPark. Synthesis and analytical applications of thiosemicarbazide derivative. 2021. [21] ResearchGate. ATR-FTIR of 3,4-dihydroxybenzoic acid photodegradation after 200 min UV... [22] PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. 2022. [23] SpectraBase. 3,4-Dihydroxy-benzoic acid - Optional[ATR-IR] - Spectrum. [24] ResearchGate. (PDF) Heterocyclization of Acylthiosemicarbazides. 2011. [25] YouTube. Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. 2022. [26] MDPI. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. 2024. [2] Der Pharma Chemica. Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. 2015. [27] ResearchGate. Acid-catalyzed Cyclization of α-Ketodithioesters and Acyl Hydrazides: A Divergent and Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles | Request PDF. 2026. [28] PubMed Central. 3,4-Dihydroxybenzaldehyde thiosemicarbazone. TSI Journals. SYNTHESIS, SPECTRAL AND STRUCTURAL STUDIES OF Ni (II) COMPLEXES OF BIS (2-AMINO-1,3,4-THIADIAZOLE). 2011. [29] ResearchGate. Comparative study of one pot synthetic methods of 2-amino-1, 3, 4-thiadiazole. 2025. [30] ISRES. 174 Thiadiazoles and Their Properties.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Hazard Assessment and Safety Precautions

A thorough understanding of the potential hazards associated with 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol is the foundation of its safe handling and disposal. This compound incorporates both a catechol moiety and an amino-thiadiazole ring system, which inform its toxicological and chemical properties.

Known and Inferred Hazards:

  • Skin and Eye Irritation: Many amino-thiadiazole derivatives are known to cause skin and serious eye irritation.[1][2][3][4][5] The catechol structure is also associated with skin irritation.

  • Respiratory Irritation: Inhalation of dust from this compound may cause respiratory irritation.[1][3][4][5]

  • Harmful if Swallowed: Similar compounds in this class are classified as harmful if ingested.[2][4]

  • Aquatic Toxicity: Thiadiazole derivatives can be very toxic to aquatic life with long-lasting effects.[1] Therefore, release into the environment must be strictly avoided.[1]

  • Reactivity: Catechol and its derivatives are incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[6] Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[7]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory when handling or disposing of this compound.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation or absorption.
Eye Protection Chemical safety goggles or a face shield.To protect against dust particles and splashes causing serious eye irritation.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.To avoid inhalation of dust which may cause respiratory irritation.

Waste Segregation and Container Management

Proper segregation of waste at the point of generation is a critical step in ensuring safe disposal and regulatory compliance.[8] Do not mix this waste stream with incompatible chemicals.[9][10]

Solid Waste Disposal

Solid waste includes any of the following contaminated with this compound:

  • Unused or expired reagent

  • Contaminated weigh boats, pipette tips, and other consumables

  • Personal protective equipment (gloves, etc.)

  • Spill clean-up materials

Procedure:

  • Container Selection: Use a dedicated, sealable, and chemically compatible hazardous waste container, typically made of high-density polyethylene (HDPE).[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste".[12] The label must also include the full chemical name, "this compound," and any associated hazard pictograms (e.g., irritant, environmentally hazardous).[9]

  • Accumulation: Collect all solid waste in this designated container. Keep the container closed at all times except when adding waste.[12]

Liquid Waste Disposal

Liquid waste includes solutions containing dissolved this compound from experimental procedures.

Procedure:

  • Container Selection: Use a dedicated, leak-proof, and shatter-resistant container (e.g., HDPE or coated glass bottle) designed for liquid hazardous waste.[9]

  • Segregation: Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.[9][10] Keep halogenated and non-halogenated solvent waste separate where possible.[10]

  • Labeling: Clearly label the container as "Hazardous Waste," listing all chemical constituents by their full name and approximate percentages.[12] Include relevant hazard pictograms.

  • Accumulation: Keep the container tightly sealed when not in use. Do not leave a funnel in the container.[12]

Sharps Waste

Any sharps, such as needles or contaminated broken glassware, must be disposed of in a designated, puncture-proof sharps container.[11]

Decontamination and Empty Container Disposal

Thorough decontamination of all surfaces and non-disposable equipment is necessary to prevent cross-contamination and accidental exposure.

Decontamination Protocol:

  • Initial Wipe-Down: Carefully wipe down all contaminated surfaces and equipment (e.g., spatulas, glassware, stir bars) with a solvent such as ethanol or isopropanol to dissolve residual compound.

  • Wash: Follow the solvent wipe with a thorough washing using soap and water.

  • Waste Collection: All materials used for decontamination (e.g., wipes, paper towels) must be collected and disposed of as solid hazardous waste.[11]

Empty Container Disposal:

A container that has held this compound must be managed as hazardous waste unless properly decontaminated.[13]

  • Triple Rinsing: To render a container non-hazardous, it must be triple-rinsed with a suitable solvent.[9] Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[13]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[13]

  • Final Disposal: Once triple-rinsed, deface or remove all original labels, and dispose of the container in the appropriate glass or plastic recycling bin.[9][13]

Disposal Decision Pathway and Final Disposition

The ultimate disposal of chemical waste must be handled by licensed professionals in compliance with all local, state, and federal regulations.[8][14] Never dispose of this chemical down the drain or in regular trash.[8][13]

Step-by-Step Final Disposition:

  • Storage Pending Disposal: Store sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area (SAA) within the laboratory.[10][11][12] This area should have secondary containment to capture any potential leaks.[10]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[11][12] Complete any required chemical waste pickup forms accurately.[12]

  • Documentation: Maintain a detailed inventory of the hazardous waste generated.[9] This documentation is a key component of regulatory compliance.

Disposal Workflow Diagram:

G Disposal Workflow for this compound cluster_0 Point of Generation cluster_1 Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposition Generate Waste Generated (Solid, Liquid, Sharps) Solid Solid Waste (Contaminated consumables, PPE) Generate->Solid Solid Material Liquid Liquid Waste (Solutions) Generate->Liquid Liquid Solution Sharps Sharps Waste (Needles, broken glass) Generate->Sharps Contaminated Sharps LabelSolid Label: 'Hazardous Waste' + Chemical Name + Hazard Pictograms Solid->LabelSolid LabelLiquid Label: 'Hazardous Waste' + All Components & % + Hazard Pictograms Liquid->LabelLiquid Store Store in designated Satellite Accumulation Area (SAA) with secondary containment Sharps->Store Place in Sharps Container LabelSolid->Store LabelLiquid->Store Pickup Schedule Pickup with EHS or Licensed Contractor Store->Pickup Document Maintain Disposal Records Pickup->Document

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill. If it is large or you are not trained to handle it, contact your institution's EHS department immediately.

  • Control and Contain: For small, manageable spills, wear appropriate PPE. Prevent the spill from spreading or entering drains using absorbent pads or other containment materials.[6]

  • Clean-up: Carefully sweep up solid material or absorb liquids with an inert material (e.g., vermiculite, sand).[15] Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly following the decontamination protocol outlined in Section 3.

By adhering to these rigorous disposal procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available from: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Hazardous Substance Fact Sheet for Catechol. New Jersey Department of Health. Available from: [Link]

  • PubChem Compound Summary for Catechol. National Center for Biotechnology Information. Available from: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Available from: [Link]

  • Safety Data Sheet for 2-AMINO-5-ETHYL-1,3,4-THIADIAZOLE. Georganics. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.